Cetagliptin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H18F6N4O |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
(3R)-3-amino-1-[(8R)-8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C18H18F6N4O/c1-9-15-8-26-17(18(22,23)24)28(15)3-2-27(9)16(29)6-11(25)4-10-5-13(20)14(21)7-12(10)19/h5,7-9,11H,2-4,6,25H2,1H3/t9-,11-/m1/s1 |
InChI 键 |
AEAPWXUIBZJCNV-MWLCHTKSSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of Sitagliptin on Dipeptidyl Peptidase-4 (DPP-4): A Technical Guide
Disclaimer: The term "Cetagliptin" did not yield specific results in scientific literature searches. It is presumed that the user intended to inquire about Sitagliptin , a well-researched and widely known DPP-4 inhibitor. The following guide is based on the mechanism of action of Sitagliptin.
This document provides a detailed examination of the molecular interactions, kinetics, and physiological consequences of Sitagliptin's inhibition of the Dipeptidyl Peptidase-4 (DPP-4) enzyme. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: The Incretin (B1656795) Pathway
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function in this context is the rapid inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released by the gut in response to food intake and are crucial for regulating blood sugar.
GLP-1 and GIP stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon (B607659) release from pancreatic α-cells. This dual action enhances glucose uptake by tissues and reduces hepatic glucose production. However, DPP-4 cleaves these hormones at the N-terminal, rendering them inactive within minutes.
Sitagliptin is a potent and selective inhibitor of DPP-4. By binding to the active site of the DPP-4 enzyme, it prevents the degradation of GLP-1 and GIP. This action prolongs the activity of these incretin hormones, leading to increased insulin release and decreased glucagon levels, which ultimately results in improved glycemic control in patients with type 2 diabetes.
molecular structure and synthesis of Cetagliptin
An In-depth Technical Guide on the Molecular Structure and Synthesis of Cetagliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM).[1] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which in turn leads to a glucose-dependent increase in insulin (B600854) secretion and a decrease in glucagon (B607659) levels. This guide provides a comprehensive overview of the molecular structure of this compound and a detailed examination of its synthesis.
Molecular Structure of this compound
This compound is a complex chiral molecule. Its therapeutic efficacy is intrinsically linked to its specific three-dimensional structure. The molecule consists of a central chiral β-amino acid derivative, which is crucial for its interaction with the active site of the DPP-4 enzyme.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. The data presented here corresponds to the phosphate (B84403) salt of the compound, which is a common form for pharmaceutical formulation.[2]
| Property | Value | Reference |
| IUPAC Name | Not explicitly available in search results | |
| Chemical Formula | C₁₈H₂₁F₆N₄O₅P | [2] |
| Molecular Weight | 518.35 g/mol | |
| CAS Number | 2243737-33-7 |
Structural Features
The core structure of this compound features a trifluoromethyl-substituted triazolopyrazine moiety linked to a trifluorophenyl-containing butanamide chain. The stereochemistry at the chiral center of the β-amino acid portion is critical for its biological activity.
(Note: A publicly available 2D structure image for this compound is not available in the search results. A representative structure for a similar gliptin is shown for illustrative purposes.)
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. While specific, detailed industrial synthesis protocols are often proprietary, patent literature provides a viable route for its preparation. The synthesis described herein is based on publicly available patent information.
A key challenge in the synthesis of gliptins is the establishment of the correct stereochemistry at the β-amino center. This is often achieved either through asymmetric synthesis using a chiral catalyst or by resolution of a racemic mixture.
Synthetic Pathway Overview
A plausible synthetic pathway for this compound involves the coupling of a chiral β-amino acid derivative with a heterocyclic amine, followed by further functional group manipulations.
Caption: A simplified workflow for the synthesis of this compound via chiral resolution.
Key Synthetic Steps and Yields
The synthesis can be broken down into several key transformations. The following table summarizes the steps derived from patent literature, including reported yields where available.
| Step | Description | Starting Material | Key Reagents | Product | Yield |
| 1 | Synthesis of Racemic Intermediate | Compound 9B | Various | Compound 10A/10B (Racemic Mixture) | Not Specified |
| 2 | Chiral Resolution | Compound 10A (1.1 g) | D-tartrate (0.4 g), Ethanol (B145695) | Tartrate Salt of desired enantiomer | Not Specified |
| 3 | Purification | Crude Tartrate Salt | Ethanol | Recrystallized Tartrate Salt | Not Specified |
| 4 | Liberation of Free Base | Purified Tartrate Salt | Saturated Sodium Bicarbonate | Compound 11A (this compound) | 26% |
Experimental Protocols
This section provides a detailed protocol for a crucial step in the synthesis of this compound: the chiral resolution of the racemic intermediate. This protocol is adapted from the procedural description found in the patent literature.
Protocol: Chiral Resolution of Racemic Intermediate (Compound 10A)
Objective: To isolate the desired enantiomer (Compound 11A) from a racemic mixture (Compound 10A) using D-tartaric acid.
Materials:
-
Compound 10A (racemic mixture), 1.1 g
-
D-tartaric acid, 0.4 g (2.64 moles mentioned in source, likely a typo and should be mmoles)
-
Ethanol
-
Saturated sodium bicarbonate aqueous solution
-
Standard laboratory glassware for reflux, filtration, and extraction
Procedure:
-
Dissolution: Dissolve 1.1 g of Compound 10A in 20 mL of ethanol in a round-bottom flask.
-
Salt Formation: Add 0.4 g of D-tartaric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes.
-
Crystallization: Cool the solution to allow for the precipitation of the diastereomeric salt.
-
Filtration: Collect the resulting white solid by filtration.
-
Recrystallization: To improve enantiomeric purity, recrystallize the solid twice from ethanol (approximately 10 times the volume of the solid).
-
Liberation of Free Base: Dissolve the purified white solid (the tartrate salt) in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the tartaric acid and liberate the free base.
-
Isolation: Extract the free base (Compound 11A, i.e., this compound) with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the final product.
-
Analysis: The resulting product (0.29 g) is obtained with a reported yield of 26% and an enantiomeric excess (ee) value greater than 95%.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is achieved by inhibiting the DPP-4 enzyme. This intervention has a downstream effect on glucose metabolism, as illustrated in the following diagram.
References
The Dawn of a New Gliptin: A Technical Guide to the Early Discovery and Development of Cetagliptin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a novel, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by CGeneTec for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It represents a significant advancement in the management of T2DM, offering a new therapeutic option with a favorable efficacy and safety profile.[3][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research that underpinned the development of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and early-phase clinical evaluation. The first global approval for this compound was granted in China in December 2024 for the management of T2DM.[1][5]
Mechanism of Action: Enhancing Incretin (B1656795) Pathways
This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme.[3][6] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][7][8] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[4][9] This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from pancreatic α-cells, ultimately leading to improved glycemic control.[1][3]
Preclinical Development
Unpublished preclinical studies demonstrated that this compound is a potent inhibitor of DPP-4. In Zucker Diabetic Fatty rats, an animal model of T2DM, this compound significantly inhibited serum DPP-4 activity by 80% or more and reduced blood glucose levels.[2] Notably, its inhibitory activity on DPP-4 was found to be stronger than that of sitagliptin.[2]
Clinical Development: Phase I and II Studies
The early clinical development of this compound focused on evaluating its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy subjects and patients with T2DM.
Experimental Protocol: A Randomized, Double-Blind, Placebo- and Active-Controlled Study
A key study in the early clinical development of this compound was a single-center, randomized, double-blind, placebo- and positive-controlled trial involving 32 Chinese adults with T2DM.[9][10]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple oral doses of this compound.[9]
-
Treatment Arms:
-
Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the pharmacokinetic profile of this compound.[9]
-
Pharmacodynamic Assessments:
-
Safety Assessments: Monitoring of adverse events throughout the study.[9]
Pharmacokinetic Profile
This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached between 0.5 and 5 hours post-dose.[4][10] It exhibits a mean half-life of 34.9-41.9 hours.[9][10] Steady-state concentrations are achieved after approximately one week of daily dosing, with modest accumulation observed.[9][10]
Table 1: Pharmacokinetic Parameters of this compound in Patients with T2DM [10]
| Parameter | 50 mg this compound (Day 1) | 50 mg this compound (Day 14) |
| Cmax (ng/mL) | 80.5 | 162 |
| AUC0-24h (h*ng/mL) | 717 | 1530 |
Pharmacodynamic Profile
This compound demonstrated potent and sustained inhibition of plasma DPP-4 activity.[9] At steady-state, the 50 mg dose of this compound showed a DPP-4 inhibition profile comparable to 100 mg of sitagliptin.[9][10] The 100 mg dose of this compound resulted in a much longer sustained DPP-4 inhibition of ≥80% compared to sitagliptin.[9][10] This inhibition of DPP-4 led to a significant increase in active GLP-1 levels.[9]
Table 2: Pharmacodynamic Parameters of this compound in Patients with T2DM [9][10]
| Parameter | 50 mg this compound | 100 mg this compound | 100 mg Sitagliptin |
| DPP-4 Inhibition (Steady State) | |||
| Rmax (%) | 89.47 | 89.99 | 90.43 |
| DUR80% (h) | 21.9 | 32.3 | 18.6 |
| E24h (%) | 78.43 | 83.91 | 77.72 |
| Active GLP-1 (vs. Placebo) | |||
| AUEC0-24h Increase | 2.20-fold | 3.36-fold | - |
| Enzyme Inhibition Kinetics | |||
| Emax (%) | 92.47 | - | 91.68 |
| EC50 (ng/mL) | 5.37 | - | 6.73 |
Rmax: Maximum inhibition; DUR80%: Duration of ≥80% inhibition; E24h: Inhibition at 24 hours; AUEC0-24h: Area under the effect curve from 0 to 24 hours; Emax: Maximum effect; EC50: Half-maximal effective concentration.
Following an OGTT, administration of this compound led to a decrease in plasma glucose and an increase in insulin and C-peptide levels.[9] A trend towards reduced glycated albumin was also observed.[9]
Drug-Drug Interaction Potential
In vitro studies have shown that this compound does not inhibit CYP1A2, CYP2C8, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, but it does have a moderate inhibitory effect on CYP2D6.[12] It did not induce CYP1A2, CYP2B6, and CYP3A4.[12] this compound is a substrate for P-glycoprotein (P-gp).[12] A clinical study of co-administration with metformin (B114582) showed no clinically meaningful pharmacokinetic drug-drug interactions.[12]
Safety and Tolerability
In early clinical trials, this compound was well-tolerated.[4][9] All reported adverse events related to this compound were considered mild.[9]
Conclusion
The early discovery and development program for this compound has established it as a potent and selective DPP-4 inhibitor with a favorable pharmacokinetic and pharmacodynamic profile for the treatment of type 2 diabetes mellitus. Its long half-life supports a once-daily dosing regimen, and it has demonstrated significant and sustained inhibition of DPP-4, leading to increased levels of active GLP-1 and improvements in glucose metabolism. The promising safety and tolerability data from initial clinical studies have paved the way for its further development and eventual regulatory approval.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Phosphate used for? [synapse.patsnap.com]
- 4. mdnewsline.com [mdnewsline.com]
- 5. This compound - CGeneTech - AdisInsight [adisinsight.springer.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. jkscience.org [jkscience.org]
- 9. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cetagliptin's Engagement with Dipeptidyl Peptidase-4: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the inactivation of these hormones, this compound enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control. A thorough understanding of the binding affinity of this compound to DPP-4 is crucial for elucidating its mechanism of action and for the development of novel DPP-4 inhibitors.
This technical guide provides a comprehensive overview of the binding characteristics of this compound to DPP-4, including available pharmacodynamic data, detailed experimental protocols for determining binding affinity, and a comparative analysis with other established DPP-4 inhibitors.
Quantitative Data on DPP-4 Inhibition
Table 1: In Vivo Pharmacodynamic Parameters of this compound in Patients with Type 2 Diabetes
| Dose of this compound | Maximum DPP-4 Inhibition (Emax) |
| 50 mg | 62.1% |
| 100 mg | 69.9% |
| 200 mg | 89.4% |
Data sourced from a study on the pharmacokinetics and pharmacodynamics of this compound.[2]
For a comparative perspective, the binding affinities of other well-characterized DPP-4 inhibitors are presented below. These values, determined through various in vitro assays, highlight the high affinity that is characteristic of this class of drugs.
Table 2: Comparative In Vitro Binding Affinities of Select DPP-4 Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Kd (nM) |
| Sitagliptin (B1680988) | 18 - 19 | 1.3 | Not Widely Reported |
| Saxagliptin (B632) | ~50 | 1.3 | Not Widely Reported |
| Vildagliptin (B1682220) | 34 - 62 | Not Widely Reported | Not Widely Reported |
| Linagliptin | 0.14 | Not Widely Reported | Not Widely Reported |
| Alogliptin | <10 | Not Widely Reported | Not Widely Reported |
IC50 and Ki values are dependent on experimental conditions and can vary between studies.[3][4]
Experimental Protocols for Determining Binding Affinity
The following are detailed methodologies for the key experiments used to quantify the binding affinity of an inhibitor to its target enzyme. These protocols can be adapted for the characterization of this compound's interaction with DPP-4.
Fluorometric DPP-4 Inhibition Assay for IC50 Determination
This assay is a common method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Principle: The enzymatic activity of DPP-4 is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The cleavage releases the fluorescent AMC molecule, and the rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.[5]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)
-
Test compound (this compound)
-
Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to obtain a range of concentrations for testing.
-
Prepare a working solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and solvent.
-
Control wells (100% activity): Add assay buffer, DPP-4 enzyme solution, and solvent.
-
Test wells: Add assay buffer, DPP-4 enzyme solution, and the desired concentration of this compound dilution.
-
Positive control wells: Add assay buffer, DPP-4 enzyme solution, and a known concentration of the positive control inhibitor.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) and the equilibrium dissociation constant (Kd).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (e.g., DPP-4) is immobilized on the chip, and the other (this compound) is flowed over the surface. The binding and dissociation events cause a change in the refractive index, which is recorded as a sensorgram.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human DPP-4 enzyme
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Test compound (this compound)
-
Regeneration solution (e.g., a low pH buffer or high salt solution)
Procedure:
-
Immobilization: Immobilize the DPP-4 enzyme onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the immobilized DPP-4 surface at a constant flow rate and record the association phase.
-
Switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove the bound this compound from the DPP-4 surface, preparing it for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (DPP-4) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human DPP-4 enzyme
-
Test compound (this compound)
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the DPP-4 enzyme and this compound against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Experiment:
-
Load the DPP-4 solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of this compound into the DPP-4 solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to DPP-4.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Mandatory Visualizations
Caption: Mechanism of DPP-4 inhibition by this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Logical relationship between binding constants.
References
- 1. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Molecular Embrace: A Technical Guide to the Sitagliptin-DPP-4 Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural biology of the Sitagliptin-Dipeptidyl Peptidase-4 (DPP-4) complex. Sitagliptin, a potent and selective DPP-4 inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Understanding its precise binding mechanism at an atomic level is paramount for the rational design of next-generation DPP-4 inhibitors and for optimizing existing therapeutic strategies. This document collates key quantitative data, details the experimental protocols for structural and functional characterization, and visualizes the intricate molecular interactions and experimental workflows.
Core Data Summary
The following tables present the essential quantitative data derived from crystallographic and biochemical analyses of the Sitagliptin-DPP-4 complex. This information is pivotal for comparative analysis and computational modeling.
Table 1: Crystallographic Data for the Sitagliptin-DPP-4 Complex
| Parameter | Value |
| PDB ID | 1X70[1][2][3][4][5][6] |
| Resolution (Å) | 2.10[6] |
| Space Group | P21 21 21 |
| R-work / R-free | 0.193 / 0.228[6] |
| Data Collection Temperature (K) | 100 |
Table 2: Binding Affinity and Inhibitory Activity of Sitagliptin against DPP-4
| Parameter | Value (nM) |
| IC₅₀ | 18[7][8], 19[9] |
| Kᵢ | Not explicitly found in searches |
| Selectivity vs. DPP-8/DPP-9 | >2600-fold[7][8] |
The Dance of Inhibition: Molecular Interactions
The crystal structure of the Sitagliptin-DPP-4 complex (PDB ID: 1X70) reveals the inhibitor nestled within the enzyme's active site.[1][10] DPP-4 is a serine protease, and Sitagliptin acts as a competitive, reversible inhibitor.[11] The binding of Sitagliptin is characterized by a network of hydrogen bonds and hydrophobic interactions with key residues in the S1 and S2 subsites of the enzyme.
The trifluoromethylphenyl moiety of Sitagliptin occupies the S1 subsite, a hydrophobic pocket. The primary amine of the β-amino acid portion of Sitagliptin forms crucial charge-charge interactions with a pair of glutamate (B1630785) residues, Glu205 and Glu206, in the S2 subsite.[10] Additionally, a hydrogen bond is formed with the hydroxyl group of Tyr662.[10] These interactions anchor the inhibitor firmly in the active site, preventing the binding and subsequent cleavage of its natural substrates, the incretin (B1656795) hormones GLP-1 and GIP.
Experimental Protocols
The determination of the Sitagliptin-DPP-4 crystal structure and its binding characteristics involves a series of meticulous experimental procedures. The methodologies outlined below are synthesized from established protocols in the field.
Protein Expression and Purification of Human DPP-4
-
Expression: Soluble human DPP-4 (residues 39-766) is typically expressed in an insect cell system (e.g., Sf9 cells) using a baculovirus vector. The protein is often expressed with a C-terminal hexahistidine tag to facilitate purification.
-
Lysis: Infected cells are harvested and lysed by sonication or microfluidization in a buffer containing protease inhibitors.
-
Purification: The soluble fraction is clarified by centrifugation and subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The column is washed extensively, and the protein is eluted with an imidazole (B134444) gradient.
-
Further Purification: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities. The purity of the final protein is assessed by SDS-PAGE.
X-ray Crystallography of the Sitagliptin-DPP-4 Complex
-
Complex Formation: Purified DPP-4 is concentrated and incubated with a molar excess of Sitagliptin to ensure complete binding.
-
Crystallization: The Sitagliptin-DPP-4 complex is subjected to crystallization screening using various commercially available screens and conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed. Crystals are grown by equilibrating a drop containing the protein-inhibitor complex and precipitant solution against a larger reservoir of the precipitant solution.
-
Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a previously determined DPP-4 structure as a search model. The model is then refined using crystallographic software, and the inhibitor is built into the electron density map.
DPP-4 Enzyme Inhibition Assay (IC₅₀ Determination)
This fluorescence-based assay measures the ability of Sitagliptin to inhibit the enzymatic activity of DPP-4 on a synthetic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)[12]
-
Assay Buffer: e.g., Tris-HCl buffer at a physiological pH
-
Sitagliptin (or test compound) at various concentrations
-
96-well black microplate[13]
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[13][14]
Procedure:
-
Reagent Preparation: Prepare a stock solution of Sitagliptin in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of concentrations for testing.[15] Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate in the assay buffer to their working concentrations.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the diluted DPP-4 enzyme solution, and the Sitagliptin dilutions to triplicate wells.[13] Include control wells with enzyme and solvent (no inhibitor) for 100% activity and wells with buffer only for background fluorescence.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[12]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.[14]
-
Data Analysis:
-
Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves.
-
Subtract the background fluorescence rate from all other rates.
-
Calculate the percentage of inhibition for each Sitagliptin concentration relative to the control (100% activity).
-
Plot the percent inhibition against the logarithm of the Sitagliptin concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.[15]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows central to the study of the Sitagliptin-DPP-4 complex.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. Sitagliptin phosphate | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. SITAGLIPTIN (MK 0431) is a highly potent DPP4 inhibitor with an IC50 value of 19 NM in CACO-2 cells. [chemicalbook.com]
- 10. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Physicochemical Properties and Stability of Sitagliptin Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of sitagliptin (B1680988) phosphate (B84403), a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus. The information herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Physicochemical Properties of Sitagliptin Phosphate
Sitagliptin phosphate is a white to off-white, crystalline, and non-hygroscopic powder.[1] The phosphate salt form of sitagliptin enhances its water solubility, a crucial attribute for oral drug administration.[2] It exists in several crystalline forms, including a monohydrate and an anhydrous form, which exhibit different thermal behaviors and melting points.[3] A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Sitagliptin and its Phosphate Salt Forms
| Property | Value | Reference |
| Chemical Name | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate | [6] |
| Molecular Formula | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O (Monohydrate) | [1] |
| Molecular Weight | 523.32 g/mol (Monohydrate) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | ~206.37 °C (Monohydrate) | [3] |
| ~214.92 °C (Anhydrous) | [3] | |
| ~120.29 °C (Base) | [3] | |
| Solubility | Water: Soluble | [1] |
| N,N-dimethylformamide: Soluble | [1] | |
| Methanol: Slightly soluble | [1] | |
| Ethanol, Acetone, Acetonitrile: Very slightly soluble | [1] | |
| pKa | 8.78 (estimated for sitagliptin base) | [5] |
| UV λmax | 267 nm | [7] |
Stability Profile of Sitagliptin Phosphate
Understanding the stability of sitagliptin phosphate under various stress conditions is critical for developing robust formulations and ensuring its therapeutic efficacy and safety. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, have been conducted to elucidate its degradation pathways.
Sitagliptin phosphate is susceptible to degradation under acidic, basic, and oxidative conditions, while it shows relative stability under thermal, photolytic, and humid conditions.[5] A summary of the degradation observed under different stress conditions is provided in Table 2.
Table 2: Summary of Forced Degradation Studies on Sitagliptin Phosphate
| Stress Condition | Exposure Time | Temperature | Reagent | % Degradation | Reference |
| Acid Hydrolysis | 1 month | Ambient | 0.1 N HCl | 5.12% | [3] |
| 120 minutes | 85°C | 5M HCl | 2.9% | [5] | |
| 6 hours | 60°C | 2.5 M HCl | ~20% (tablets), ~30% (standard) | [4] | |
| Base Hydrolysis | 2 weeks | Ambient | 0.1 N NaOH | 69.91% | [3] |
| 60 minutes | Room Temp | 5M NaOH | 15.4% | [5] | |
| Oxidative | 24 hours | Ambient | 33% H₂O₂ | 7.52% | [3] |
| 120 minutes | 85°C | 30% H₂O₂ | 10.6% | [5] | |
| Thermal | 2 weeks | 80°C | Dry Heat | 2.25% | [3] |
| 120 hours | 105°C | Dry Heat | 0.8% | [5] | |
| Photolytic (UV) | 2 weeks | Ambient | UV light at 256 nm | 22.95% | [3] |
| - | 1.2 million Lux hours | White Fluorescent Light | 0.3% | [5] | |
| Humidity | 120 hours | 25°C | 90% RH | 0.2% | [5] |
Mechanism of Action: DPP-4 Inhibition Pathway
Sitagliptin functions by competitively inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][8] By inhibiting DPP-4, sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[9]
References
- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 2. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. jocpr.com [jocpr.com]
- 6. akjournals.com [akjournals.com]
- 7. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
Preclinical Pharmacodynamics of Cetagliptin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor under development for the treatment of type 2 diabetes mellitus (T2DM). By blocking the DPP-4 enzyme, this compound prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mode of action enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and ultimately improves glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key molecular pathways. While extensive preclinical data for this compound has been generated, much of it remains unpublished. Therefore, where specific data for this compound is not available in the public domain, this guide draws upon established methodologies and findings from preclinical studies of other DPP-4 inhibitors, such as Sitagliptin, to provide representative context.
Core Mechanism of Action: DPP-4 Inhibition
This compound exerts its therapeutic effect by competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, leading to a cascade of downstream effects that regulate blood glucose levels.
Preclinical Pharmacodynamic Profile
In Vitro Studies
In vitro studies are fundamental to characterizing the inhibitory potential and selectivity of a drug candidate. For this compound, these studies have been crucial in establishing its profile as a potent and selective DPP-4 inhibitor.
Table 1: Summary of In Vitro Preclinical Data for this compound
| Parameter | Description | Result | Reference |
| DPP-4 Inhibition | Potency of this compound in inhibiting the DPP-4 enzyme. | Preclinical studies indicate that the inhibitory activity of this compound on DPP-4 is stronger than that of Sitagliptin.[1] | [1] |
| CYP Isoform Inhibition | Assessment of the potential for drug-drug interactions via inhibition of cytochrome P450 enzymes. | This compound did not inhibit CYP1A2, CYP2C8, CYP2B6, CYP2C9, CYP2C19, and CYP3A4. A moderate inhibitory effect was observed on CYP2D6.[2][3] | [2][3] |
| CYP Isoform Induction | Evaluation of the potential for this compound to induce the expression of cytochrome P450 enzymes. | This compound did not induce CYP1A2, CYP2B6, and CYP3A4.[2][3] | [2][3] |
| Plasma Protein Binding | Determination of the extent to which this compound binds to plasma proteins. | Plasma protein binding of this compound showed no species differences or concentration dependence.[2] | [2] |
| P-glycoprotein (P-gp) Substrate | Assessment of whether this compound is a substrate for the P-gp transporter. | This compound was identified as a substrate for P-gp.[2][3] | [2][3] |
In Vivo Studies
Preclinical in vivo studies in animal models of diabetes are essential to evaluate the efficacy and pharmacodynamic properties of a new therapeutic agent. While specific quantitative data from these studies on this compound are not extensively published, it has been reported that this compound demonstrated significant efficacy in a key animal model.
Table 2: Summary of In Vivo Preclinical Efficacy Data for this compound
| Animal Model | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) rats | This compound significantly inhibited blood glucose levels and serum DPP-4 activity by ≥80%.[1][4] | [1][4] |
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. The following protocols are representative of the methodologies used in the preclinical evaluation of DPP-4 inhibitors and are based on published studies with Sitagliptin and general practices in the field.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of a compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Test compound (this compound) and positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of recombinant human DPP-4 enzyme to each well of a 96-well plate.
-
Add the various concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC).
-
Calculate the percentage of DPP-4 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Diabetic Animal Model
This protocol describes a typical in vivo study to evaluate the glucose-lowering effects of a DPP-4 inhibitor in a relevant animal model of type 2 diabetes, such as the Zucker Diabetic Fatty (ZDF) rat.
Animals:
-
Male Zucker Diabetic Fatty (ZDF) rats or other suitable diabetic models (e.g., db/db mice).
-
Age-matched lean littermates as controls.
Procedure:
-
Acclimatization: House the animals in a controlled environment for at least one week before the study.
-
Grouping: Randomly assign the diabetic animals to different treatment groups: vehicle control and various doses of this compound.
-
Drug Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Regularly monitor body weight, food and water consumption, and fasting blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution orally and collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to measure blood glucose and plasma insulin levels.
-
Pharmacodynamic Biomarkers: At specified time points after the final dose, collect blood samples to measure plasma DPP-4 activity and active GLP-1 concentrations.
-
Data Analysis: Analyze the data to determine the effect of this compound on fasting blood glucose, glucose tolerance (AUCglucose during OGTT), insulin secretion, DPP-4 activity, and active GLP-1 levels.
Signaling Pathways
The therapeutic effects of this compound are mediated through the enhancement of the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, this compound promotes their binding to their respective receptors on pancreatic beta-cells, leading to increased insulin secretion in a glucose-dependent manner.
Conclusion
The preclinical pharmacodynamic profile of this compound demonstrates its potential as a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes. While much of the in vivo efficacy data remains unpublished, the available information indicates significant glucose-lowering effects and robust DPP-4 inhibition in relevant animal models. The in vitro data suggest a low potential for clinically significant drug-drug interactions mediated by major CYP enzymes. The well-established mechanism of action of DPP-4 inhibitors, coupled with the promising preclinical findings for this compound, supports its continued development as a therapeutic agent for T2DM. Further publication of detailed preclinical studies will be invaluable to the scientific community for a more complete understanding of its pharmacodynamic properties.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound as monotherapy in patients with type 2 diabetes: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
The Impact of DPP-4 Inhibition by Sitagliptin on Incretin Hormone Levels: A Technical Guide
An Important Note on Terminology: This document focuses on the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin (B1680988) . The term "cetagliptin" as specified in the query does not correspond to a widely recognized or marketed DPP-4 inhibitor. It is presumed that "sitagliptin" was the intended subject of inquiry, as it is a cornerstone of the gliptin class of medications. All data and mechanisms described herein pertain to sitagliptin as a representative agent.
Executive Summary
Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin, constitute a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their primary mechanism of action is the potentiation of the endogenous incretin (B1656795) system. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to nutrient intake and play a vital role in glucose homeostasis. However, their physiological activity is short-lived due to rapid inactivation by the DPP-4 enzyme. Sitagliptin selectively inhibits DPP-4, thereby preventing the degradation of active GLP-1 and GIP. This leads to elevated circulating concentrations of these hormones, amplifying their glucose-dependent effects on insulin (B600854) secretion and glucagon (B607659) suppression. This guide provides a detailed technical overview of the quantitative effects of sitagliptin on incretin hormone levels, the experimental protocols used to ascertain these effects, and the underlying signaling pathways.
Mechanism of Action: Potentiating the Incretin Effect
The core function of sitagliptin is to competitively and reversibly inhibit the enzyme dipeptidyl peptidase-4. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the active forms of GLP-1 (GLP-1 [7-36] amide) and GIP (GIP [1-42]). This cleavage results in inactive metabolites (GLP-1 [9-36] amide and GIP [3-42]), effectively terminating their insulinotropic actions.
By inhibiting DPP-4, sitagliptin increases the half-life of active GLP-1 and GIP, leading to higher circulating levels of these hormones. This enhancement of the "incretin effect" results in:
-
Increased Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release more insulin in response to high blood glucose levels.
-
Suppressed Glucagon Secretion: Active GLP-1 acts on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state, which in turn reduces hepatic glucose production.
This glucose-dependent mechanism of action confers a low risk of hypoglycemia when sitagliptin is used as monotherapy.
Quantitative Data on Incretin Hormone Levels
Clinical studies have consistently demonstrated that sitagliptin administration leads to a significant increase in the concentrations of active GLP-1 and GIP. The magnitude of this effect is dose-dependent and is observed in both fasting and postprandial states.
Effect on Fasting Incretin Levels
The following table summarizes the effect of sitagliptin on fasting (pre-meal) concentrations of active incretin hormones.
| Study Population | Treatment | Duration | Analyte | Baseline (pmol/L) | Post-Treatment (pmol/L) |
| Subjects with Impaired Fasting Glucose | Sitagliptin 100 mg/day | 8 weeks | Active GIP | 5.7 ± 1.6 | 8.6 ± 1.6 |
| Subjects with Impaired Fasting Glucose | Sitagliptin 100 mg/day | 8 weeks | Active GLP-1 | 0.8 ± 0.2 | 1.3 ± 0.3 |
| Patients with Type 2 Diabetes | Sitagliptin 50 mg/day | 24 weeks | Active GIP | 1.8 ± 0.3 | 4.3 ± 0.6 |
| Patients with Type 2 Diabetes | Sitagliptin 50 mg/day | 24 weeks | Active GLP-1 | 1.4 ± 0.2 | 3.2 ± 0.4 |
Data are presented as mean ± SEM or as specified in the source.[1][2]
Effect on Postprandial Incretin Levels
Sitagliptin demonstrates a more pronounced effect on incretin levels following a meal or an oral glucose tolerance test (OGTT). Studies consistently report a roughly two-fold increase in active GLP-1 and GIP levels.[3]
| Study Population | Treatment | Metric | Analyte | Placebo | Sitagliptin | % Increase |
| Patients with Type 2 Diabetes | Sitagliptin 100 mg (single dose) | Post-OGTT Peak (pmol/L) | Active GLP-1 | ~5 | ~10 | ~100% |
| Patients with Type 2 Diabetes | Sitagliptin 100 mg (single dose) | Post-OGTT Peak (pmol/L) | Active GIP | ~40 | ~80 | ~100% |
| Patients with Type 2 Diabetes | Sitagliptin 100 mg/day | Post-meal AUC (0-8h) | Active GLP-1 | - | - | +67.8% |
| Patients with Type 2 Diabetes | Sitagliptin 100 mg/day | Post-meal AUC (0-8h) | Active GIP | - | - | +67.3% |
| Patients with Type 2 Diabetes | Sitagliptin 50 mg/day | Post-meal Peak (pmol/L) | Active GLP-1 | 7.4 (fasting) | 19.9 (at 120min) | - |
AUC: Area Under the Curve. Data are approximated from published graphs or reported as percentage increases.[4][5][6]
Experimental Protocols
The quantification of active incretin hormones and the assessment of DPP-4 inhibition require precise and standardized experimental protocols to ensure data integrity.
Oral Glucose/Meal Tolerance Test (OGTT/MTT)
This procedure is fundamental for evaluating the postprandial effects of sitagliptin.
-
Patient Preparation: Subjects fast overnight for at least 8-10 hours. Water intake is permitted. Any medications that could affect glucose tolerance are discontinued, if medically appropriate.
-
Baseline Sampling: A baseline (Time 0) blood sample is collected.
-
Administration: The subject consumes a standardized glucose solution (typically 75g) or a standardized meal within a 5-10 minute period. The sitagliptin or placebo is administered at a specified time relative to the meal (e.g., 60 minutes prior).
-
Post-Challenge Sampling: Blood samples are collected at specified intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 180 minutes).
-
Sample Handling: Blood is drawn into pre-chilled tubes containing a DPP-4 inhibitor (e.g., P800 tubes) to prevent ex vivo degradation of active incretins. Tubes are immediately placed on ice.
-
Plasma Processing: Within 30 minutes, samples are centrifuged at low speed (e.g., 1300 x g for 15 min) at 4°C. The plasma is then aliquoted and stored at -80°C until analysis.
Quantification of Active GLP-1 and GIP
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used for the specific quantification of the active forms of GLP-1 and GIP.
-
Plate Preparation: A microplate pre-coated with a capture antibody specific to the C-terminus of GLP-1 or GIP is used.
-
Standard Curve: A series of standards with known concentrations of active GLP-1 or GIP are prepared and added to the plate to generate a standard curve.
-
Sample Incubation: Plasma samples (and standards) are added to the wells and incubated. The active incretin binds to the capture antibody.
-
Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase) and specific to the N-terminus of the active incretin, is added. This ensures only the intact, active form is detected.
-
Substrate Addition: A substrate for the enzyme is added, which generates a colorimetric or chemiluminescent signal.
-
Data Acquisition: The absorbance or luminescence is read using a microplate reader.
-
Data Analysis: The concentrations of active GLP-1 or GIP in the samples are interpolated from the standard curve.
DPP-4 Activity Assay
This assay measures the enzymatic activity of DPP-4 in plasma and is used to confirm the inhibitory effect of sitagliptin.
-
Principle: The assay utilizes a synthetic substrate, such as H-Gly-Pro-AMC (7-amino-4-methylcoumarin), which is cleaved by DPP-4 to release a fluorescent AMC group.
-
Reaction Setup: Plasma samples are incubated with the substrate in a microplate.
-
Kinetic Measurement: The increase in fluorescence (Excitation/Emission ~360/460 nm) is measured over time in a kinetic mode using a fluorescent microplate reader.
-
Data Analysis: The rate of AMC cleavage (fluorescence increase per minute) is calculated, which is directly proportional to the DPP-4 activity in the sample. The activity is typically expressed in pmol/min/mL or µU/mL.
Conclusion
Sitagliptin effectively enhances the incretin system by inhibiting the DPP-4 enzyme, leading to clinically significant increases in the circulating levels of active GLP-1 and GIP. Quantitative analysis from numerous clinical trials confirms that sitagliptin approximately doubles the postprandial concentrations of these key metabolic hormones. This augmentation of the natural incretin pathway is a primary driver of its efficacy in improving glycemic control in patients with type 2 diabetes. The standardized protocols outlined in this guide are essential for the accurate assessment of these pharmacodynamic effects in research and drug development settings.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sitagliptin Improves Postprandial Hyperglycemia by Inhibiting Glucagon Secretion in Werner Syndrome With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationships among Postprandial Plasma Active GLP-1 and GIP Excursions, Skeletal Muscle Mass, and Body Fat Mass in Patients with Type 2 Diabetes Treated with Either Miglitol, Sitagliptin, or Their Combination: A Secondary Analysis of the MASTER Study - PMC [pmc.ncbi.nlm.nih.gov]
investigating the selectivity profile of Cetagliptin
An In-depth Technical Guide to the Selectivity Profile of Cetagliptin
Introduction
This compound is an orally administered, potent, and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. It belongs to the gliptin class of antihyperglycemic agents used for the management of type 2 diabetes mellitus (T2DM). The therapeutic action of this compound is derived from its ability to prevent the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This inhibition leads to prolonged activity of these hormones, resulting in enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[2]
The selectivity of a drug for its intended target over other related proteins is a critical determinant of its safety and efficacy profile. For DPP-4 inhibitors, high selectivity against other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9, is paramount. Inhibition of these related enzymes has been associated with potential off-target toxicities. This guide provides a detailed examination of the selectivity profile of gliptins, using available data for Sitagliptin as a close surrogate for this compound, and outlines the experimental methodologies used to determine this profile.
Molecular Target and Mechanism of Action
DPP-4 (also known as CD26) is a transmembrane serine protease widely expressed in various tissues.[3] Its primary physiological role in glucose homeostasis is the rapid inactivation of incretin hormones. GLP-1 and GIP are released from the gut in response to food intake and act on pancreatic β-cells to significantly increase insulin release. By cleaving the N-terminal dipeptides from these hormones, DPP-4 renders them inactive.
This compound and other gliptins act as competitive inhibitors, binding to the active site of the DPP-4 enzyme. This action blocks the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their glucoregulatory effects. The overall result is improved glycemic control with a low intrinsic risk of hypoglycemia, as the mechanism is glucose-dependent.
Selectivity Profile
High selectivity for DPP-4 over other proteases, particularly the closely related cytosolic enzymes DPP-8 and DPP-9, is a key characteristic of clinically successful gliptins. While specific quantitative data for this compound is limited in publicly available literature, the profile of Sitagliptin, a benchmark compound in this class, provides valuable insight. Sitagliptin exhibits a more than 2,600-fold higher affinity for DPP-4 compared to DPP-8 and DPP-9. This high degree of selectivity minimizes the risk of off-target effects that could arise from the inhibition of these other enzymes.
Quantitative Selectivity Data
The following table summarizes the inhibitory potency (Ki) of Sitagliptin against DPP-4, DPP-8, and DPP-9, demonstrating its high selectivity.
| Enzyme | Sitagliptin Ki (nM) | Selectivity Ratio (Ki DPP-X / Ki DPP-4) |
| DPP-4 | - | - |
| DPP-8 | 33,780 | > 3,378 |
| DPP-9 | 55,142 | > 5,514 |
| (Data sourced from Wang et al., 2012, as cited in reference) |
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by this compound initiates a cascade of events that ultimately leads to improved glucose homeostasis. The pathway begins with the consumption of food, which triggers the release of incretin hormones. This compound protects these hormones from degradation, amplifying their downstream effects on the pancreas and liver.
Experimental Protocols
The determination of inhibitory activity and selectivity is typically performed using an in vitro fluorescence-based enzyme inhibition assay. This method measures the ability of a compound to inhibit the activity of purified recombinant DPP enzymes.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4 and other dipeptidyl peptidases (e.g., DPP-8, DPP-9).
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Reference Inhibitor: Sitagliptin or another known DPP-4 inhibitor.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution to generate a range of test concentrations.
-
Dilute the recombinant DPP enzymes to the desired working concentration in the assay buffer.
-
Dilute the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted this compound solutions to the 'Test Wells'.
-
Add only DMSO (vehicle) to the '100% Activity' (Negative Control) wells.
-
Add a known inhibitor to the 'Positive Control' wells.
-
Add the diluted DPP-4 enzyme solution to all wells except the 'Blank' (No Enzyme) wells. Add only assay buffer to the blank wells.
-
Mix the contents and pre-incubate the plate at 37°C for 10-30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The cleavage of AMC from the substrate by DPP-4 results in a fluorescent signal.
-
-
Data Analysis:
-
Subtract the background fluorescence (from 'Blank' wells) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the '100% Activity' control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Repeat the entire protocol using DPP-8 and DPP-9 enzymes to determine the IC50 values for these off-target enzymes and subsequently calculate the selectivity ratio.
-
Experimental Workflow Diagram
Conclusion
The therapeutic success of this compound is intrinsically linked to its precise molecular action and high selectivity for the DPP-4 enzyme. Its ability to potently inhibit DPP-4 while avoiding significant interaction with related peptidases like DPP-8 and DPP-9 underscores a favorable safety profile, minimizing the potential for off-target effects. The methodologies detailed herein, particularly the fluorescence-based inhibition assay, represent the standard for quantifying this selectivity. For drug development professionals and researchers, understanding this selectivity profile is crucial for evaluating the clinical potential and safety of novel DPP-4 inhibitors.
References
An In-depth Technical Guide on the Role of Cetagliptin in Glucose Homeostasis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract Cetagliptin is an oral, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, its role in the incretin (B1656795) system, and its overall impact on glucose homeostasis. By inhibiting the DPP-4 enzyme, this compound increases the bioavailability of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This leads to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release, thereby improving glycemic control.[6][7] This guide synthesizes key pharmacodynamic and pharmacokinetic data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.
Introduction: The Incretin System and DPP-4 in Type 2 Diabetes
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[8] A key physiological pathway in maintaining glucose balance is the incretin system.[4] In response to food intake, endocrine cells in the gut release incretin hormones, primarily GLP-1 and GIP.[4][9] These hormones stimulate insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.[10][11]
The biological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4).[4][10] In patients with T2DM, the incretin effect is diminished. DPP-4 inhibitors, also known as gliptins, represent a therapeutic class that targets this enzyme to enhance the endogenous incretin system.[5][12] this compound is a novel DPP-4 inhibitor that has demonstrated significant efficacy and good tolerability in clinical trials.[3][13]
This compound's Mechanism of Action
This compound functions by competitively and selectively inhibiting the DPP-4 enzyme.[3] This inhibition prevents the degradation of GLP-1 and GIP, leading to elevated concentrations of their active forms in circulation.[3][8] The prolonged activity of these incretins enhances pancreatic islet responses to glucose, which includes:
-
Increased Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to high blood glucose levels.[6][7]
-
Suppressed Glucagon Release: The hormones also inhibit the release of glucagon, which in turn reduces hepatic glucose production.[6][14]
This glucose-dependent mechanism of action confers a low risk of hypoglycemia, as the effects on insulin and glucagon are minimal when blood glucose levels are normal.[6][8]
Pharmacodynamic and Pharmacokinetic Profile
Studies have characterized the pharmacodynamic (PD) and pharmacokinetic (PK) properties of this compound, demonstrating its suitability for once-daily dosing.
Pharmacodynamics: DPP-4 Inhibition and GLP-1 Levels
This compound is a potent inhibitor of plasma DPP-4 activity.[3][8] Following administration, it produces rapid, substantial, and sustained inhibition of the enzyme.[8] This leads to a significant increase in the plasma levels of active GLP-1.[3][8] The intensity and duration of DPP-4 inhibition by 50 mg of this compound are comparable to those of 100 mg of Sitagliptin, while 100 mg of this compound provides a longer duration of sustained inhibition (≥80%).[8]
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) | Placebo | Reference |
| Max. DPP-4 Inhibition (Rmax, %) | 89.47 | 89.99 | 90.43 | N/A | [8] |
| Duration of ≥80% Inhibition (DUR80%, h) | 21.9 | 32.3 | 18.6 | N/A | [8] |
| DPP-4 Inhibition at 24h (E24h, %) | 78.43 | 83.91 | 77.72 | N/A | [8] |
| Fold Increase in Active GLP-1 (AUEC0-24h) | 2.20 | 3.36 | N/A | N/A | [8] |
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak plasma concentrations observed between 0.5 and 5 hours post-dose.[8][15] It exhibits a mean half-life of approximately 35-42 hours, supporting a once-daily dosing regimen.[8][15] Steady-state conditions are typically reached after one week of daily administration, with modest accumulation.[8] Co-administration with metformin (B114582), a common combination therapy, has no clinically meaningful effect on the pharmacokinetics of either drug.[1][2]
| Parameter (Day 14) | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) | Reference |
| Tmax (h, median) | 1.00 | N/A | N/A | [1] |
| Cmax (ng/mL) | 162 | 300 | N/A | [8][15] |
| AUC0-24h (h*ng/mL) | 1530 | 3120 | N/A | [8][15] |
| t1/2 (h) | 34.9 - 41.9 | 34.9 - 41.9 | ~9.1 | [8][15] |
| Accumulation (AUC ratio) | 2.13 | 1.75 | N/A | [15] |
Clinical Efficacy
Phase 3 clinical trials have demonstrated the efficacy of this compound monotherapy in improving glycemic control in patients with T2DM whose condition was inadequately managed with diet and exercise alone.[13]
After 24 weeks of treatment, this compound at doses of 50 mg and 100 mg once daily resulted in statistically significant reductions in HbA1c, fasting plasma glucose (FPG), and 2-hour postprandial glucose (PPG) compared to placebo.[13] Notably, patients with higher baseline HbA1c levels (≥8.5%) experienced a greater reduction.[13] The incidence of adverse events, including hypoglycemia, was similar to that of the placebo group.[13]
| Parameter | This compound (50 mg) | This compound (100 mg) | Placebo | Reference |
| Baseline Mean HbA1c (%) | 8.04 | 8.02 | 8.01 | [13] |
| Change in HbA1c from Baseline (%) | -1.08 | -1.07 | -0.35 | [13] |
| Placebo-Subtracted HbA1c Reduction (%) | -0.72 | -0.72 | N/A | [13] |
| Patients Achieving HbA1c <7.0% | 45.0% | 42.3% | 12.9% | [13] |
Key Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the inhibitory activity of a compound like this compound on recombinant human DPP-4 enzyme.[16][17]
1. Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test Compound (this compound) and Positive Control (e.g., Sitagliptin)
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
2. Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series. Dilute the DPP-4 enzyme and substrate in assay buffer to desired working concentrations.
-
Assay Setup: In a 96-well plate, add assay buffer, diluted DPP-4 enzyme, and the test compound (or DMSO for control) to triplicate wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the increase in fluorescence over time (e.g., 30-60 minutes). The cleavage of the AMC group by DPP-4 releases a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the enzyme control (100% activity). Plot percent inhibition against inhibitor concentration to calculate the IC50 value.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial Workflow
This diagram illustrates a typical workflow for a Phase 3 clinical trial assessing the efficacy and safety of this compound.[13]
Conclusion
This compound is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system to improve glucose homeostasis in patients with type 2 diabetes. Its mechanism of action, which is dependent on ambient glucose levels, provides significant reductions in HbA1c with a low risk of hypoglycemia.[13] The favorable pharmacokinetic profile supports a convenient once-daily oral dosing regimen. The comprehensive data from clinical and non-clinical studies establish this compound as a valuable therapeutic agent for the management of T2DM.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdnewsline.com [mdnewsline.com]
- 4. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 5. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. droracle.ai [droracle.ai]
- 8. frontiersin.org [frontiersin.org]
- 9. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound as monotherapy in patients with type 2 diabetes: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sitagliptin : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 15. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Methodological & Application
Revolutionizing Diabetes Drug Discovery: A High-Throughput Screening Assay for Sitagliptin Analogues
For Immediate Release
[City, State] – [Date] – In the ongoing battle against type 2 diabetes, the discovery of novel and more effective therapeutic agents is paramount. Sitagliptin (B1680988), a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), has been a cornerstone in diabetes management. To accelerate the development of next-generation DPP-4 inhibitors, this application note details a robust and efficient high-throughput screening (HTS) assay for the identification and characterization of sitagliptin analogues. This protocol is designed for researchers, scientists, and drug development professionals seeking to streamline their discovery pipeline.
The described fluorescence-based assay provides a sensitive and reliable method for measuring the inhibitory activity of novel compounds against the DPP-4 enzyme. By utilizing a readily available fluorogenic substrate, this assay can be easily automated for the rapid screening of large compound libraries, significantly reducing the time and resources required for hit identification and lead optimization.
Principle of the Assay
The assay is based on the enzymatic activity of DPP-4, which cleaves the non-fluorescent substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). This cleavage releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader. In the presence of a DPP-4 inhibitor, such as sitagliptin or its analogues, the enzymatic cleavage of the substrate is reduced, leading to a proportional decrease in the fluorescent signal. The potency of the test compounds is determined by measuring the concentration-dependent inhibition of the enzyme activity.
Data Presentation
Table 1: Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Recombinant Human DPP-4 | Example Supplier | Example Cat. No. | -80°C |
| Gly-Pro-AMC | Example Supplier | Example Cat. No. | -20°C (Protect from light) |
| Sitagliptin | Example Supplier | Example Cat. No. | Room Temperature |
| Tris-HCl | Example Supplier | Example Cat. No. | Room Temperature |
| NaCl | Example Supplier | Example Cat. No. | Room Temperature |
| EDTA | Example Supplier | Example Cat. No. | Room Temperature |
| DMSO | Example Supplier | Example Cat. No. | Room Temperature |
| 384-well black, flat-bottom plates | Example Supplier | Example Cat. No. | Room Temperature |
Table 2: IC50 Values of Known DPP-4 Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| Sitagliptin | 19 | [1] |
| Vildagliptin | 62 | [1] |
| Saxagliptin | 50 | [1] |
| Linagliptin | 1 | [1] |
Table 3: Assay Validation with Z'-Factor
| Control | Mean RFU | Standard Deviation | Z'-Factor | Assay Quality |
| Positive Control (No Inhibitor) | 50000 | 2500 | 0.75 | Excellent |
| Negative Control (Sitagliptin) | 5000 | 500 |
Note: The Z'-factor is a statistical indicator of assay quality in HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[2][3][4][5][6]
Table 4: Kinetic Parameters of DPP-4 with Gly-Pro-AMC
| Parameter | Value |
| Km | ~70 µM |
| Vmax | Varies with enzyme concentration |
Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These values can be determined experimentally using Michaelis-Menten kinetics.
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5): Prepare a stock solution of 1 M Tris-HCl (pH 7.5), 5 M NaCl, and 0.5 M EDTA. Dilute the stock solutions in deionized water to the final concentrations.
-
Recombinant Human DPP-4 (1 µg/mL): Dilute the stock solution of recombinant human DPP-4 in cold assay buffer to the final working concentration. Keep the enzyme on ice at all times.
-
Gly-Pro-AMC Substrate (100 µM): Prepare a 10 mM stock solution of Gly-Pro-AMC in DMSO. Immediately before use, dilute the stock solution in assay buffer to the final working concentration. Protect the solution from light.
-
Sitagliptin (Positive Control) and Test Compounds: Prepare a 10 mM stock solution of sitagliptin and test compounds in DMSO. Create a serial dilution of the compounds in DMSO and then dilute further in assay buffer to achieve the desired final concentrations for the assay.
Assay Procedure (384-well format)
-
Compound Addition: Add 1 µL of the serially diluted compounds or sitagliptin to the wells of a 384-well plate. For the positive control (100% activity), add 1 µL of assay buffer containing the same percentage of DMSO as the compound solutions. For the negative control (0% activity), add 1 µL of a high concentration of sitagliptin.
-
Enzyme Addition: Add 20 µL of the diluted recombinant human DPP-4 solution to each well.
-
Incubation: Mix the plate gently and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C using a fluorescence plate reader.
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Slope of test compound - Slope of negative control) / (Slope of positive control - Slope of negative control))
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Validate the assay performance by calculating the Z'-factor using the data from the positive and negative controls: Z'-Factor = 1 - (3 * (SD of positive control + SD of negative control)) / (Mean of positive control - Mean of negative control)
Visualizations
Caption: DPP-4 Signaling Pathway and the Mechanism of Action of Sitagliptin.
Caption: High-Throughput Screening Experimental Workflow.
Caption: HTS Data Analysis and Hit Identification Workflow.
References
- 1. msem.org.mm [msem.org.mm]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. drugtargetreview.com [drugtargetreview.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sitagliptin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitagliptin (B1680988) is an oral antihyperglycemic agent that inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[1] Accurate and reliable quantification of sitagliptin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sitagliptin in human plasma. The described protocol is based on established methodologies and offers high throughput and excellent performance characteristics.[2][3]
Experimental Protocols
This section provides a detailed methodology for the quantification of sitagliptin in human plasma using LC-MS/MS.
Materials and Reagents
-
Sitagliptin reference standard
-
Sitagliptin-d4 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: A system capable of delivering reproducible gradients and isocratic flows.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column, such as a Kinetex® C18 (100 x 2.1 mm, 2.6 µm) or equivalent, is recommended for optimal separation.[2][3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve sitagliptin and sitagliptin-d4 in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.[2]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with 50% acetonitrile.[2]
-
Internal Standard (IS) Working Solution: Dilute the sitagliptin-d4 stock solution with 50% acetonitrile to achieve a final concentration of 1000 ng/mL.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes a liquid-liquid extraction (LLE) procedure, which has been shown to be effective for sitagliptin extraction from plasma.[2][3]
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (sitagliptin-d4, 1000 ng/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Mobile Phase: A 1:1 blend of 5 mM ammonium acetate with 0.04% formic acid in water and acetonitrile.[2][3]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Parameters: Optimized for the specific instrument being used (e.g., capillary voltage, source temperature, gas flows).
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for sitagliptin quantification in plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 5 - 1000[2][3] | 0.5 - 1000[5] | 1 - 1000[4] |
| Correlation Coefficient (r²) | > 0.998[2][3] | Not Specified | Not Specified |
| LLOQ (ng/mL) | 5[2] | 0.5[5] | 1[4] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 5 | < 7.12 | 87.09 - 105.05 | < 11.68 | 95.02 - 97.36 | [6] |
| Low (LQC) | 15 | < 5.51 | 98.98 - 103.69 | < 4.26 | 97.63 - 102.29 | [5] |
| Medium (MQC) | 300 | < 5.51 | 98.98 - 103.69 | < 4.26 | 97.63 - 102.29 | [5] |
| High (HQC) | 800 | < 5.51 | 98.98 - 103.69 | < 4.26 | 97.63 - 102.29 | [5] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) | Reference |
| Sitagliptin | Low | Consistent | 104.64 - 107.30 | [2] |
| Sitagliptin | High | Consistent | 104.64 - 107.30 | [2] |
| Sitagliptin-d4 (IS) | - | Consistent | 103.04 | [2] |
Table 4: Stability
| Stability Condition | Duration | Result | Reference |
| Bench Top (Room Temp) | 24 hours | Stable | [5] |
| Autosampler | 24 hours | Stable | [5] |
| Freeze-Thaw Cycles (-30°C to RT) | 3 cycles | Stable | [5] |
| Long-Term Storage (-30°C) | 40 days | Stable | [5] |
Visualizations
The following diagrams illustrate the key workflows in this application note.
Caption: Plasma sample preparation workflow using LLE.
Caption: LC-MS/MS analysis workflow for sitagliptin.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of sitagliptin in human plasma. The use of a stable isotope-labeled internal standard, sitagliptin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in extraction and ionization.[7] The simple liquid-liquid extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis in clinical and research settings. The method has been validated according to regulatory guidelines and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Oral Administration of Cetagliptin in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes mellitus. By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.[2][3] Preclinical studies in Zucker Diabetic Fatty rats have demonstrated that this compound can significantly inhibit serum DPP-4 activity and reduce blood glucose levels.[1]
Mechanism of Action
This compound exerts its therapeutic effects by enhancing the incretin system. In response to food intake, intestinal L-cells and K-cells release GLP-1 and GIP, respectively. These hormones stimulate insulin secretion from pancreatic β-cells. However, their action is short-lived as they are rapidly inactivated by the DPP-4 enzyme. This compound competitively and reversibly inhibits DPP-4, thereby increasing the circulating levels of active GLP-1 and GIP.[2][3] This prolongation of incretin activity results in enhanced glucose-dependent insulin release and a reduction in glucagon secretion, ultimately leading to lower blood glucose levels.
Signaling Pathway of this compound Action
Caption: this compound inhibits DPP-4, increasing active incretins (GLP-1/GIP).
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water is a commonly used and well-tolerated vehicle. Other aqueous vehicles like saline can also be considered.
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
-
Storage vials
Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired dose (e.g., in mg/kg), the concentration of the dosing solution (e.g., in mg/mL), and the total volume needed for the study, including a small overage.
-
-
Prepare the 0.5% methylcellulose vehicle:
-
Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while continuously stirring to prevent clumping. Stir until a clear, homogenous solution is formed.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
If necessary, triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Alternatively, for larger volumes, add the powder to the vehicle in a beaker and use a magnetic stirrer to ensure a homogenous suspension.
-
-
Storage:
-
Store the prepared suspension in clearly labeled, sealed vials at 4°C.
-
Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or stirring) to guarantee uniform dosing.
-
Oral Gavage Administration Protocol in Rodents
Materials:
-
Prepared this compound suspension
-
Appropriate-sized oral gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Gavage Needle and Volume Guidelines:
| Rodent | Body Weight (g) | Gavage Needle Gauge | Max Dosing Volume (mL/kg) |
| Mouse | 20 - 30 | 20g - 22g | 10 |
| Rat | 200 - 400 | 16g - 18g | 10 |
Procedure:
-
Animal Preparation:
-
Weigh the animal immediately before dosing to accurately calculate the required volume.
-
No fasting is typically required for the administration of DPP-4 inhibitors.
-
-
Dose Calculation and Syringe Preparation:
-
Calculate the exact volume of the this compound suspension to be administered based on the animal's weight and the desired dose.
-
Draw the calculated volume into the syringe, ensuring there are no air bubbles.
-
-
Animal Restraint:
-
Mouse: Gently scruff the mouse, ensuring the skin over the shoulders is held firmly to immobilize the head.
-
Rat: Securely hold the rat against your body, using one hand to grasp the head and extend the neck.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Mark the needle if necessary.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed.
-
CRITICAL: If any resistance is met, or if the animal shows signs of distress (e.g., coughing, cyanosis), immediately withdraw the needle and reassess the technique. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (and not the trachea), slowly depress the syringe plunger to administer the suspension.
-
-
Post-Administration:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for any immediate adverse reactions for at least 15-30 minutes.
-
Experimental Workflow
References
Application Notes and Protocols: Measuring DPP-4 Inhibition in Vivo with Cetagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Their mechanism of action involves enhancing the endogenous incretin (B1656795) system. Incretins, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are gut hormones that stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[1][3] The enzyme DPP-4 is responsible for the rapid degradation of these incretins.[1] By blocking this enzyme, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP, thereby improving glycemic control.
Cetagliptin is a novel, potent, and selective DPP-4 inhibitor. Preclinical and clinical studies have demonstrated its efficacy in significantly inhibiting plasma DPP-4 activity, increasing active GLP-1 levels, and lowering blood glucose. This document provides detailed protocols and application notes for measuring the in vivo inhibition of DPP-4 activity following the administration of this compound, tailored for researchers in the field of diabetes and drug development.
Mechanism of Action: this compound and the Incretin Pathway
The therapeutic effect of this compound is achieved by modulating the incretin signaling pathway. The diagram below illustrates this mechanism.
Experimental Protocols
In Vivo Study in Animal Models
This protocol outlines a typical in vivo study to assess DPP-4 inhibition using a rodent model of T2DM, such as the streptozotocin (B1681764) (STZ)-induced diabetic mouse.
A. Animal Model: STZ-Induced Diabetic Mouse The STZ-induced diabetic mouse is a widely used model where STZ, a chemical toxic to pancreatic β-cells, induces insulin deficiency and hyperglycemia.
-
Animal Selection: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature, and humidity) with free access to standard chow and water.
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in cold 0.1 M citrate (B86180) buffer (pH 4.5).
-
Administer a single low-dose intraperitoneal (IP) injection of STZ. To create a model that mimics T2DM, insulin resistance can be induced by feeding a high-fat diet prior to STZ treatment.
-
Confirm diabetes by monitoring blood glucose levels from the tail vein 48-72 hours post-injection. Mice with sustained hyperglycemia are selected for the study.
-
B. Dosing and Sample Collection Workflow
C. Drug Administration and Blood Collection
-
Preparation: Prepare this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound or vehicle control to respective groups of fasted animals via oral gavage.
-
Blood Sampling: Collect whole blood (approx. 50-100 µL) at predetermined time points post-dose (e.g., pre-dose, 1, 2, 4, 8, 24 hours). Blood is typically collected from the tail vein or retro-orbital plexus into tubes containing an anticoagulant like EDTA.
-
Plasma Preparation: Process blood samples within 30-60 minutes. Centrifuge at 1,500-2,000 x g for 10-15 minutes at 4°C to separate plasma.
-
Storage: Aliquot the collected plasma into cryovials and store immediately at -80°C until analysis to ensure enzyme stability.
Ex Vivo DPP-4 Activity Assay (Fluorometric)
This protocol is based on the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the fluorescent product 7-Amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the DPP-4 activity in the plasma sample.
A. Materials and Reagents
-
Plasma samples from this compound- and vehicle-treated animals.
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0).
-
DPP-4 Substrate: Gly-Pro-AMC.
-
DPP-4 Positive Control: Plasma from vehicle-treated animals or recombinant DPP-4.
-
DPP-4 Inhibitor Control: A known DPP-4 inhibitor like Sitagliptin for assay validation.
-
AMC Standard for generating a standard curve.
-
96-well black microplate, suitable for fluorescence measurements.
-
Fluorescence microplate reader (Excitation/Emission ≈ 360/460 nm).
B. Assay Protocol
-
Reagent Preparation: Thaw all reagents and plasma samples on ice. Prepare working solutions of the substrate and AMC standard in assay buffer.
-
Standard Curve: Prepare a dilution series of the AMC standard (e.g., 0 to 100 pmol/well) in the microplate. Adjust the final volume in each well to 100 µL with assay buffer. This curve will be used to quantify the amount of product generated.
-
Sample Preparation:
-
Add 10-50 µL of plasma from each time point and treatment group to duplicate wells.
-
For each sample, prepare a parallel well containing a potent DPP-4 inhibitor to measure background fluorescence (non-DPP-4 activity).
-
Include a positive control (vehicle-treated plasma) and a negative control (assay buffer only).
-
Adjust the volume in all sample and control wells to 50 µL with assay buffer.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all sample and control wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C). Measure fluorescence kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
C. Data Analysis
-
Subtract the background fluorescence from the sample readings.
-
Calculate the rate of reaction (RFU/min) for each sample from the kinetic read or use the endpoint fluorescence value.
-
Convert the fluorescence values to pmol of AMC produced using the AMC standard curve.
-
Calculate the DPP-4 activity (e.g., in µU/mL).
-
Determine the percent inhibition of DPP-4 for each this compound-treated sample relative to the mean activity of the vehicle-treated control group at the same time point:
-
% Inhibition = [1 - (Activity in Treated Sample / Mean Activity in Control)] x 100
-
Data Presentation: this compound Pharmacodynamics
The following table summarizes key pharmacodynamic data for this compound from clinical studies in patients with T2DM. This data illustrates the relationship between dose, plasma concentration, and the resulting in vivo DPP-4 inhibition.
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) | Placebo | Reference |
| Subjects | Chinese Adults with T2DM | Chinese Adults with T2DM | Chinese Adults with T2DM | Chinese Adults with T2DM | |
| Dosing Regimen | Once daily for 14 days | Once daily for 14 days | Once daily for 14 days | Once daily for 14 days | |
| DPP-4 Inhibition | Comparable to 100 mg Sitagliptin | Longer sustained inhibition (≥80%) than Sitagliptin | Sustained inhibition | - | |
| Active GLP-1 (AUEC₀₋₂₄h) | 2.20-fold increase vs. Placebo | 3.36-fold increase vs. Placebo | Significant increase | - | |
| Mean Half-life (t½) | 34.9 - 41.9 hours | 34.9 - 41.9 hours | - | - | |
| HbA1c Reduction (at 24 weeks) | -1.08% from baseline | -1.07% from baseline | - | -0.35% from baseline |
Logical Relationship: Dose, Concentration, and Inhibition
The efficacy of this compound is directly linked to its pharmacokinetic (PK) profile, which drives its pharmacodynamic (PD) effect of DPP-4 inhibition. A sufficient plasma concentration must be maintained to achieve sustained enzyme inhibition over the dosing interval.
Conclusion: Measuring DPP-4 inhibition in vivo is a critical step in evaluating the efficacy of inhibitors like this compound. The protocols described here provide a robust framework for conducting such studies, from animal model selection to the final data analysis. The fluorometric ex vivo activity assay is a sensitive and reliable method for quantifying the degree of enzyme inhibition in plasma samples. The provided data demonstrates that this compound achieves potent and sustained DPP-4 inhibition, which translates into significant increases in active incretin levels and improved glycemic control, validating its mechanism of action.
References
Application Notes and Protocols: Cetagliptin Dose-Response Curve Analysis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and slow gastric emptying, ultimately leading to improved glycemic control.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound, with a focus on dose-response analysis. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in assessing the efficacy of this compound and other DPP-4 inhibitors. While specific preclinical dose-response data for this compound is not extensively published, representative data from closely related and well-characterized DPP-4 inhibitors, such as sitagliptin, are presented to illustrate the expected pharmacological profile.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data for DPP-4 inhibitors in preclinical models. This data is essential for establishing a dose-response relationship and determining the therapeutic potential of the compound.
Table 1: In Vitro DPP-4 Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Human DPP-4 | N/A | Data not publicly available | [1] |
| Sitagliptin | Human DPP-4 | Fluorometric | ~19 | [2] |
| Vildagliptin | Human DPP-4 | Fluorometric | ~62 | [2] |
| Saxagliptin | Human DPP-4 | Fluorometric | ~50 | [2] |
Note: IC50 values can vary depending on assay conditions.
Table 2: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes (Oral Glucose Tolerance Test - OGTT)
| Compound (Dose) | Animal Model | Key Outcome | Result | Source |
| This compound | Zucker Diabetic Fatty Rats | DPP-4 Inhibition | ≥80% | [3] |
| Sitagliptin (10 mg/kg) | High-Fat Diet-Fed Rats | Glucose AUC Reduction | Significant reduction vs. vehicle | [4] |
| Sitagliptin (30 mg/kg/day) | SHROB Rats | Glucagon Reduction | 33% reduction vs. vehicle | [5] |
| NVP-DPP728 (10 µmol/kg) | High-Fat Diet-Fed F344 Rats | Glucose AUC Reduction | Significant reduction vs. vehicle | [4] |
AUC: Area Under the Curve
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compound (this compound or other inhibitors)
-
Positive Control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant DPP-4 enzyme in assay buffer to the desired concentration.
-
Prepare a stock solution of the DPP-4 substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
Prepare a serial dilution of the test compound and positive control in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and substrate.
-
Control (no inhibitor): Assay buffer, DPP-4 enzyme, and substrate.
-
Positive Control: Assay buffer, DPP-4 enzyme, positive control, and substrate.
-
Test Compound: Assay buffer, DPP-4 enzyme, test compound at various concentrations, and substrate.
-
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 360/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the blank fluorescence from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the effect of a test compound on glucose tolerance in a rodent model of diabetes or insulin resistance.
Animal Models:
-
Zucker Diabetic Fatty (ZDF) rats
-
db/db mice
-
High-fat diet-induced obese mice or rats
-
Streptozotocin (STZ)-induced diabetic rodents
Materials:
-
Test Compound (this compound)
-
Vehicle Control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate animals to the housing conditions for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
-
Compound Administration:
-
Administer the test compound or vehicle control via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
-
Baseline Blood Glucose:
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
-
-
Glucose Challenge:
-
Immediately after the baseline blood collection, administer the glucose solution via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group.
-
Perform statistical analysis (e.g., ANOVA) to compare the AUC values between the treated and control groups.
-
Visualizations
Caption: Mechanism of action of this compound via DPP-4 inhibition.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
Caption: Experimental workflow for the in vivo Oral Glucose Tolerance Test.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sitagliptin and Metformin Combination Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental considerations for studying the combination of sitagliptin (B1680988) and metformin (B114582). The included protocols offer detailed methodologies for preclinical and clinical research applications.
Scientific Rationale for Combination Therapy
Sitagliptin and metformin are oral antihyperglycemic agents that improve glycemic control in patients with type 2 diabetes mellitus through complementary mechanisms of action.[1][[“]]
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin prevents the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] This leads to increased levels of active incretins, which in a glucose-dependent manner, stimulate insulin (B600854) secretion and suppress glucagon (B607659) release from the pancreas.
-
Metformin: A biguanide, metformin's primary effect is to decrease hepatic glucose production. It also improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake and utilization.
The combination of sitagliptin and metformin targets multiple pathophysiological defects in type 2 diabetes, resulting in additive and synergistic effects on glycemic control. This combination has been shown to be more effective in reducing HbA1c than either agent alone.
Key Signaling Pathways
The therapeutic effects of sitagliptin and metformin are mediated by distinct signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.
Caption: Sitagliptin's mechanism of action.
Caption: Metformin's primary mechanism of action.
Quantitative Data from Clinical Studies
The following tables summarize key efficacy and safety data from clinical trials investigating the combination of sitagliptin and metformin.
Table 1: Glycemic Control in a 24-Week, Randomized, Double-Blind, Placebo-Controlled Study
| Treatment Group (daily dose) | Mean Baseline A1C (%) | Placebo-Subtracted A1C Change from Baseline (%) | Proportion of Patients Achieving A1C <7% |
| Sitagliptin 100 mg / Metformin 2000 mg | 8.8 | -2.07 | 66% |
| Sitagliptin 100 mg / Metformin 1000 mg | 8.8 | -1.57 | 48% |
| Metformin 2000 mg | 8.8 | -1.30 | 44% |
| Metformin 1000 mg | 8.8 | -0.99 | 25% |
| Sitagliptin 100 mg | 8.8 | -0.83 | 23% |
Table 2: Efficacy of Sitagliptin as Add-on Therapy to Metformin (30-Week Study)
| Treatment Group | Mean Baseline A1C (%) | Placebo-Subtracted A1C Reduction (%) | Change in Body Weight (kg) |
| Sitagliptin 100 mg + Metformin (≥1500 mg) | 9.2 | -1.0 | -0.5 |
| Placebo + Metformin (≥1500 mg) | 9.2 | N/A | -0.5 |
Table 3: Comparison of Sitagliptin vs. Glipizide as Add-on to Metformin (52-Week Study)
| Treatment Group | Mean Baseline A1C (%) | Mean Change in A1C from Baseline (%) | Incidence of Hypoglycemia (%) |
| Sitagliptin 100 mg + Metformin (≥1500 mg) | 7.7 | Similar to Glipizide group | 5 |
| Glipizide (mean dose 10.5 mg) + Metformin (≥1500 mg) | 7.7 | Similar to Sitagliptin group | 32 |
Experimental Protocols
Protocol: Clinical Trial for Efficacy and Safety Assessment
This protocol outlines a representative randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of initial combination therapy with sitagliptin and metformin.
Caption: Workflow for a clinical trial.
1. Objective: To assess the efficacy and safety of initial combination therapy with sitagliptin and metformin in patients with type 2 diabetes inadequately controlled with diet and exercise.
2. Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria: Adults with type 2 diabetes, HbA1c between 7.5% and 11.0%.
- Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, or significant renal impairment.
4. Treatment Arms:
- Sitagliptin 100 mg / Metformin 1000 mg (administered as 50 mg/500 mg twice daily)
- Sitagliptin 100 mg / Metformin 2000 mg (administered as 50 mg/1000 mg twice daily)
- Metformin 1000 mg (administered as 500 mg twice daily)
- Metformin 2000 mg (administered as 1000 mg twice daily)
- Sitagliptin 100 mg (administered once daily)
- Placebo
5. Study Procedures:
- Screening Period: To determine eligibility.
- Randomization: Eligible patients are randomly assigned to one of the treatment arms.
- Treatment Period (24 weeks): Patients receive the assigned study medication.
- Assessments:
- HbA1c and fasting plasma glucose (FPG) levels are measured at baseline and at specified intervals throughout the study.
- Adverse events, including hypoglycemia and gastrointestinal side effects, are monitored and recorded.
- Body weight is measured at baseline and at the end of the study.
6. Endpoints:
- Primary: Change from baseline in HbA1c at 24 weeks.
- Secondary: Proportion of patients achieving an HbA1c level below 7.0%, change from baseline in FPG, and incidence of adverse events.
Protocol: Simultaneous Quantification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a method for the simultaneous determination of sitagliptin and metformin in bulk drug and tablet dosage forms.
Caption: Workflow for RP-HPLC analysis.
1. Objective: To develop and validate a simple, accurate, and precise RP-HPLC method for the simultaneous estimation of sitagliptin and metformin.
2. Materials and Reagents:
- Sitagliptin and Metformin reference standards
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- o-phosphoric acid
- Water (HPLC grade)
- Marketed tablet formulation (e.g., Janumet®)
3. Chromatographic Conditions:
- Column: Hypersil BDS C18 (100 x 4.6 mm, 5µm particle size)
- Mobile Phase: A 50:50 (v/v) mixture of potassium dihydrogen orthophosphate buffer (pH adjusted to 8.5 with o-phosphoric acid) and methanol.
- Flow Rate: 1.0 ml/min
- Detection Wavelength: 215 nm
- Injection Volume: 20 µl
- Column Temperature: Ambient
4. Preparation of Solutions:
- Standard Stock Solution: Accurately weigh and dissolve sitagliptin and metformin reference standards in a suitable diluent to obtain a known concentration.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.
- Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask, dissolve in diluent, sonicate, and filter.
5. Method Validation:
- Linearity: Analyze a series of standard solutions at different concentrations to establish the linear range.
- Accuracy: Perform recovery studies by spiking a known amount of standard into the sample solution.
- Precision: Assess intra-day and inter-day variability by analyzing multiple replicates.
- Specificity: Evaluate the ability of the method to separate the analytes from potential interferences.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
6. Data Analysis:
- Construct a calibration curve by plotting peak area against concentration for the standard solutions.
- Determine the concentration of sitagliptin and metformin in the sample solutions by interpolating their peak areas on the calibration curve.
Conclusion
The combination of sitagliptin and metformin is a well-established and effective therapeutic strategy for the management of type 2 diabetes. The complementary mechanisms of action provide robust glycemic control with a low risk of hypoglycemia and weight gain. The protocols and data presented in these application notes offer a foundation for researchers and drug development professionals to design and execute meaningful studies in this area.
References
Application Notes and Protocols: Experimental Design for Cetagliptin Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetagliptin is an orally administered, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and effective therapeutic use. These application notes provide detailed protocols for conducting preclinical pharmacokinetic studies of this compound in rodent models, methods for sample analysis, and a summary of known human pharmacokinetic data.
Signaling Pathway of this compound
This compound's mechanism of action involves the inhibition of the DPP-4 enzyme.[2] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[2] This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose oral PK study in rats.
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% sucrose (B13894) solution)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, heparinized capillary tubes, microcentrifuge tubes with EDTA)
-
Anesthesia (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
-80°C freezer
Experimental Workflow
References
- 1. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 4. Sitagliptin: profile of a novel DPP-4 inhibitor for the treatment of type 2 diabetes (update) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Variability in Cetagliptin Bioassays
Welcome to the technical support center for Cetagliptin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can lead to variability in your this compound bioassay results.
Q1: Why is my fluorescent signal weak or absent?
A weak or non-existent signal in a fluorescence-based DPP-4 inhibition assay can stem from several factors related to reagents or the experimental setup.
-
Enzyme Inactivity: The DPP-4 enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Always prepare fresh enzyme dilutions for each experiment and store the stock solution at the recommended temperature.[1]
-
Substrate Degradation: The fluorogenic substrate (e.g., Gly-Pro-AMC) may have degraded. Ensure it is stored protected from light and consider preparing fresh solutions if degradation is suspected.
-
Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore being used (e.g., for AMC, Ex/Em = 360/460 nm).[2][3][4]
-
Reagent Omission: Systematically check that all necessary reagents, including the enzyme and substrate, were added to the wells according to the protocol.[5]
Q2: What causes high background fluorescence in my assay?
High background can mask the specific signal, reducing the assay's dynamic range and sensitivity.
-
Substrate Autohydrolysis: The substrate may be unstable in the assay buffer and hydrolyze spontaneously, releasing the fluorophore. This can be tested with a "no-enzyme" control well containing only the substrate and buffer.
-
Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent compounds. Use high-purity water and reagents, and prepare fresh solutions to mitigate this.
-
Compound Autofluorescence: The test compound itself (this compound or other library compounds) may be fluorescent at the assay wavelengths. This should be checked by measuring the fluorescence of the compound in the assay buffer without the enzyme or substrate.
-
Well-to-Well Contamination: Careful pipetting is crucial to prevent cross-contamination, especially from wells containing high concentrations of free fluorophore (like in a standard curve).
Q3: My results show high variability between replicate wells (%CV is high). What are the likely causes?
High coefficient of variation (CV) indicates poor precision and can compromise the reliability of your results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated, and use proper techniques, such as reverse pipetting for viscous solutions and pipetting against the side of the well to avoid bubbles.
-
Incomplete Mixing: Reagents must be mixed thoroughly in each well. A brief shake of the plate after adding reagents can ensure homogeneity.
-
Temperature Fluctuations: Enzymatic reactions are highly sensitive to temperature. Ensure that the plate is incubated at a stable and uniform temperature as specified in the protocol (typically 37°C).
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation and temperature gradients. To minimize this, avoid using the outermost wells or fill them with buffer to create a humidity barrier.
Q4: The Z'-factor for my assay is below 0.5. How can I improve it?
The Z'-factor is a statistical indicator of assay quality. A value below 0.5 suggests that the assay window is too narrow or the data is too variable for reliable high-throughput screening.
-
Optimize Reagent Concentrations: The concentrations of both the DPP-4 enzyme and the substrate can be adjusted to maximize the signal window between the positive and negative controls.
-
Increase Incubation Time: A longer incubation period may lead to a stronger signal, but be mindful of potential substrate depletion or autohydrolysis. Kinetic reads are recommended to find the linear range of the reaction.
-
Review Control Wells: Ensure your controls are performing as expected. The "high" control (uninhibited enzyme) should yield a robust signal, while the "low" control (maximally inhibited enzyme or no enzyme) should be close to the background.
-
Address Data Variability: High variability in either the high or low controls will lower the Z'-factor. Implement the troubleshooting steps for high %CV to improve precision.
Data Presentation: Assay Quality Control Parameters
Quantitative data is essential for assessing the performance and reliability of your this compound bioassay. The following tables summarize key parameters and their generally accepted ranges.
| Parameter | Symbol | Acceptance Criteria | Rationale |
| Z-Prime Factor | Z' | > 0.5 (Excellent) 0 to 0.5 (Acceptable, may need optimization) < 0 (Unacceptable) | Measures the statistical separation between the high and low controls, indicating the assay's suitability for screening. |
| Coefficient of Variation | %CV | ≤ 20% | Indicates the precision and reproducibility of replicate measurements. High %CV suggests significant random error. |
| Signal to Background Ratio | S/B | ≥ 3 (Recommended) | Represents the dynamic range of the assay. A higher ratio indicates a more robust signal over background noise. |
| Signal Window | SW | ≥ 2 (Recommended) | A measure of the separation between the means of the high and low signals, relative to their standard deviations. |
Table 1. Key quality control metrics for robust bioassay performance.
| Parameter | Typical Value (for Sitagliptin) | Assay Conditions |
| IC₅₀ | ~16-19 nM | Varies with substrate concentration and other assay conditions. |
| Positive Control | Sitagliptin | Often included in commercial kits as a reference inhibitor. |
| Substrate | H-Gly-Pro-AMC | Common fluorogenic substrate for DPP-4. |
| Enzyme | Recombinant Human DPP-4 | Standard enzyme source for in vitro assays. |
Table 2. Example parameters for a DPP-4 inhibition assay.
Experimental Protocols
A detailed and consistent protocol is fundamental to minimizing variability. Below is a generalized methodology for a fluorometric DPP-4 inhibition assay to determine the potency of this compound.
Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound on DPP-4 enzyme activity.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)
-
This compound
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader with kinetic capability
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use. Keep the enzyme on ice.
-
Prepare a dilution series of this compound in DMSO, and then further dilute in DPP-4 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).
-
Prepare working solutions of the DPP-4 enzyme and substrate in DPP-4 Assay Buffer at the optimized concentrations.
-
-
Assay Plate Setup (in triplicate):
-
Test Wells: Add assay buffer, this compound dilutions, and the DPP-4 enzyme solution.
-
100% Activity Control (High Signal): Add assay buffer, vehicle (e.g., buffer with the same % DMSO as test wells), and the DPP-4 enzyme solution.
-
Background Control (Low Signal): Add assay buffer and vehicle only (no enzyme).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em ≈ 360/460 nm) in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction rate (slope) from the linear portion of the fluorescence vs. time curve.
-
Subtract the average rate of the background control from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to this compound bioassays.
A logical workflow for troubleshooting common sources of bioassay variability.
References
Technical Support Center: Enhancing Cetagliptin/Sitagliptin Detection Sensitivity
Disclaimer: Scientific literature extensively covers the analytical detection of Sitagliptin , a widely used DPP-4 inhibitor for type 2 diabetes. Information on "Cetagliptin" is sparse but suggests it is a closely related compound. The following guidance is based on the robust data available for Sitagliptin, and the principles are expected to be highly applicable to this compound analysis.
This guide provides researchers, scientists, and drug development professionals with detailed answers to common questions and troubleshooting strategies to improve the sensitivity of Sitagliptin detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting Sitagliptin?
The most frequently employed methods for Sitagliptin quantification are UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] RP-HPLC is recognized for its high precision and reproducibility, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for analyzing complex biological matrices like plasma.[1][4][5]
Q2: How can I significantly improve the sensitivity of my HPLC-UV method for Sitagliptin?
To enhance sensitivity in an HPLC-UV method, consider the following:
-
Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance (λmax) for Sitagliptin, which is consistently reported around 267 nm.[6][7][8]
-
Mobile Phase pH: The pH of the mobile phase is critical. For a basic compound like Sitagliptin (pKa ≈ 7.7), adjusting the pH can optimize peak shape and retention, indirectly improving signal-to-noise.[7][9]
-
Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
Sample Pre-concentration: Utilize Solid-Phase Extraction (SPE) to concentrate the analyte from a larger sample volume before injection.
-
Choose a High-Efficiency Column: Use a column with smaller particle size (e.g., UPLC) to achieve sharper peaks, which translates to higher sensitivity.
Q3: When is it necessary to switch from HPLC-UV to LC-MS/MS?
You should consider using LC-MS/MS when:
-
High Sensitivity is Required: LC-MS/MS is inherently more sensitive than HPLC-UV and can achieve much lower limits of detection, which is crucial for pharmacokinetic studies where plasma concentrations are low.[4][5]
-
Analyzing Complex Matrices: When analyzing samples like plasma, urine, or tissue homogenates, the high selectivity of MS/MS minimizes interference from endogenous matrix components.[4][10]
-
Absolute Specificity is Needed: Mass spectrometry provides structural confirmation, offering a higher degree of certainty in analyte identification compared to UV detection.
Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for Sitagliptin?
LOD and LOQ values vary significantly depending on the analytical method and instrumentation. LC-MS/MS provides the highest sensitivity. See the data summary tables below for a detailed comparison across different techniques.
Quantitative Data Summary
The sensitivity of various analytical methods for Sitagliptin can be compared using their reported LOD and LOQ values.
Table 1: Sensitivity of HPLC Methods for Sitagliptin
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| RP-HPLC/UV | 0.001 µg/mL | 0.003 µg/mL | [11][12] |
| RP-HPLC/UV | 0.09 µg/mL | 0.027 µg/mL | [13] |
| RP-HPLC/UV | 0.743 µg/mL | 2.25 µg/mL | [7] |
| LC-MS/MS | - | 5 ng/mL (in plasma) | [4][5] |
| LC-MS/MS | - | 5 ng/mL (in plasma) |[5] |
Table 2: Sensitivity of Spectrophotometric and HPTLC Methods for Sitagliptin
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| UV Spectrophotometry | 6.03 µg/mL | 18.28 µg/mL | [6] |
| UV Spectrophotometry | 0.361 µg/mL | 1.00283 µg/mL | [8] |
| HPTLC | 124.36 ng/band | 376.87 ng/band | [6] |
| HPTLC | 27 ng/band | 87 ng/band |[6] |
Visualized Workflows and Pathways
Caption: Workflow for selecting the appropriate analytical method.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. jetir.org [jetir.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcsrr.org [ijcsrr.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Spectrophotometric Methods for the Determination of Sitagliptin and Vildagliptin in Bulk and Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. ijpbs.com [ijpbs.com]
- 13. ijarmps.org [ijarmps.org]
Technical Support Center: Challenges in the Large-Scale Synthesis of Sitagliptin
A Note on Terminology: The inquiry referenced "Cetagliptin." As this term does not correspond to a known pharmaceutical compound in the provided context, this document addresses the challenges related to "Sitagliptin," a widely recognized DPP-4 inhibitor for the treatment of type 2 diabetes. This is based on the prevalence of information on Sitagliptin and the potential for a typographical error in the query.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of large-scale Sitagliptin synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for Sitagliptin, and how do they compare in terms of yield?
A1: The two most prominent industrial synthetic routes for Sitagliptin are the second-generation asymmetric hydrogenation of a β-enamine amide and a newer biocatalytic transamination process.[1] Merck has been instrumental in developing multiple generations of the synthesis, with a focus on enhancing efficiency and sustainability.[2] The second-generation process, which employs a rhodium-based catalyst, can achieve an overall yield of up to 65%.[3] A more recent and greener approach using an engineered transaminase enzyme has demonstrated a 10-13% increase in overall yield compared to the rhodium-catalyzed process.[4]
Q2: What are the most critical steps to monitor to avoid low overall yield in Sitagliptin synthesis?
A2: Low overall yield in Sitagliptin synthesis can often be traced back to a few key stages:
-
Asymmetric Hydrogenation or Enzymatic Transamination: The efficiency of this chiral-inducing step is paramount as it directly dictates the yield of the desired (R)-enantiomer. Critical parameters to control are catalyst or enzyme activity, the purity of the substrate, and reaction conditions such as temperature, pressure, and pH.
-
Amide Coupling Reaction: The formation of the amide bond between the chiral β-amino acid derivative and the triazolopiperazine moiety is another yield-defining step. Incomplete reactions or the formation of side products can substantially decrease the yield.
-
Purification and Isolation: Significant product loss can occur during work-up, crystallization, and filtration stages. Optimizing these procedures is crucial for maximizing the isolated yield.
Q3: How can the chiral purity of Sitagliptin be accurately assessed?
A3: Ensuring the high enantiomeric purity of Sitagliptin is critical for its therapeutic efficacy and safety. The most common analytical method for determining the enantiomeric excess (ee) is Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Troubleshooting Guides
Guide 1: Asymmetric Hydrogenation Issues
Problem: Low yield or poor enantioselectivity (<95% ee) in the asymmetric hydrogenation of the dehydrositagliptin intermediate.
| Potential Cause | Troubleshooting Action |
| Catalyst Deactivation | - Handle the Rh(I)/tBu JOSIPHOS catalyst under strictly inert conditions to prevent oxidation. - Use fresh, high-purity catalyst for each batch. - Screen for potential catalyst poisons in the substrate and solvent. |
| Sub-optimal Reaction Conditions | - Pressure: Investigate the effect of varying the hydrogen pressure; higher pressures may improve conversion but can impact selectivity. - Temperature: Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity. - Solvent: Ensure the methanol (B129727) solvent is anhydrous and thoroughly de-gassed. |
| Substrate Quality | - Analyze the purity of the dehydrositagliptin intermediate, as impurities can inhibit catalyst performance. - Confirm the correct isomeric form of the enamine is being used. |
Guide 2: Inefficient Enzymatic Transamination
Problem: The enzymatic transamination of the pro-sitagliptin ketone results in low conversion or poor enzyme stability.
| Potential Cause | Troubleshooting Action |
| Low Enzyme Activity/Stability | - Immobilization: Immobilizing the transaminase on a solid support can enhance its stability and facilitate reuse. - Cofactor Limitation: Ensure an adequate concentration of the pyridoxal-5'-phosphate (PLP) cofactor. - Temperature: Operate the reaction at the optimal temperature for the specific transaminase enzyme. |
| Unfavorable Reaction Equilibrium | - Amine Donor Concentration: Use a significant excess of the amine donor (e.g., isopropylamine) to shift the equilibrium towards product formation. - Byproduct Removal: The byproduct, acetone, can be removed to further drive the reaction forward. |
| pH Fluctuation | - Implement a pH-stat system to maintain the optimal pH, as the hydrolysis of the ester substrate can cause a decrease in pH. |
Guide 3: Amide Coupling and Final Product Isolation Issues
Problem: Low yield of the final product and formation of impurities during the amide coupling or phosphate (B84403) salt formation.
| Potential Cause | Troubleshooting Action |
| Inefficient Amide Coupling | - Coupling Reagents: Screen different coupling reagents such as EDC, HOBt, or TBTU to find the most effective combination for your specific substrates. - Reaction Conditions: Optimize the reaction temperature and time to minimize degradation and side product formation. |
| Impurity Formation | - Various impurities can arise from starting materials, intermediates, byproducts, and degradation. A thorough understanding of the impurity profile is essential for developing effective purification strategies. |
| Poor Crystallization of Phosphate Salt | - Solvent System: Optimize the solvent system for crystallization. A mixture of isopropanol (B130326) and water is commonly used. - Seeding: Use seed crystals of Sitagliptin phosphate monohydrate to induce crystallization. |
Quantitative Data
Table 1: Comparison of Different Synthetic Routes for Sitagliptin
| Synthetic Route | Key Reagents/Catalyst | Overall Yield | Enantiomeric Excess (ee) | Reference |
| First-Generation (Merck) | Ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester | 52% | - | |
| Second-Generation (Merck) | Asymmetric hydrogenation of an unprotected enamine with Rh(I)/tBu JOSIPHOS | up to 65% | >99% after recrystallization | |
| Biocatalytic Transamination | Engineered transaminase from Arthrobacter sp. | ~92% (for the amination step) | >99.95% | |
| Chemo-enzymatic Cascade | Transaminase/Lipase | 61% (isolated yield of intermediate) | - | |
| Chemical Resolution | NaBH₄ reduction followed by resolution with (-)-di-p-toluoyl-L-tartaric acid | 11% | 96% |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is a general representation of the rhodium-catalyzed asymmetric hydrogenation of the pro-sitagliptin enamine.
-
Vessel Preparation: Charge a high-pressure reactor with the pro-sitagliptin enamine and anhydrous, de-gassed methanol. Purge the vessel with nitrogen.
-
Catalyst Preparation: In a separate glovebox under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral ligand (e.g., tBu JOSIPHOS) in de-gassed methanol to form the active catalyst solution.
-
Reaction Execution: Transfer the catalyst solution to the reactor.
-
Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 100-250 psi) and maintain the reaction at a controlled temperature (e.g., 50°C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. The crude reaction mixture can then be carried forward to the purification and salt formation steps.
Protocol 2: Enzymatic Transamination of Pro-sitagliptin Ketone
This protocol is a general guideline based on published procedures and will require optimization for specific enzymes and scales.
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of isopropylamine (B41738) (as the amine donor) and pyridoxal-5'-phosphate (PLP) in a buffer (e.g., triethanolamine (B1662121) buffer, pH 8.5-9.0).
-
Pre-incubation: Pre-incubate the solution at the optimal temperature for the transaminase (e.g., 40-45°C) for a short period.
-
Substrate Addition: Add a solution of the pro-sitagliptin ketone dissolved in a suitable co-solvent (e.g., DMSO).
-
Enzyme Addition: Add the transaminase enzyme, either as a solution or immobilized on a support.
-
Reaction Monitoring: Stir the reaction mixture at the optimal temperature, maintaining the pH. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, terminate the reaction by acidifying the mixture (e.g., with HCl to pH 1.0-4.0). The product can then be isolated and purified through extraction and crystallization.
Protocol 3: Amide Coupling of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid
-
Reaction Setup: To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (1.0 eq) in dichloromethane (B109758) (DCM), add EDCI (1.2 eq), HOBT (1.2 eq), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine (1.0 eq), and DIPEA (1.0 eq) sequentially.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Add water and ethyl acetate (B1210297) to the reaction mixture. Separate the organic phase and wash it with saturated aqueous NaHCO₃ solution, aqueous HCl (1N), and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 4: Formation of Sitagliptin Phosphate Monohydrate
-
Deprotection: The Boc-protected Sitagliptin is deprotected using an appropriate acidic method.
-
Free Base Isolation: The resulting Sitagliptin free base is isolated.
-
Salt Formation: Dissolve the Sitagliptin free base in a mixture of isopropanol and water. Add a solution of phosphoric acid dropwise.
-
Crystallization: Heat the mixture to dissolve any solids, then cool and seed with a crystal of Sitagliptin phosphate monohydrate to induce crystallization.
-
Isolation: Age the slurry, then filter the crystals, wash with a suitable solvent (e.g., 20% isopropanol in heptane), and dry under vacuum to yield Sitagliptin phosphate monohydrate.
Visualizations
Caption: High-level overview of two major synthetic routes to Sitagliptin.
Caption: Troubleshooting workflow for asymmetric hydrogenation.
Caption: Relationship of critical process parameters to synthesis outcomes.
References
Technical Support Center: Overcoming Resistance to DPP-4 Inhibitors in Cell Lines
Disclaimer: The information provided pertains to Sitagliptin, a widely researched DPP-4 inhibitor. "Cetagliptin" appears to be a less common or potentially misspelled term, as search results predominantly yielded information on Sitagliptin. The principles and methodologies discussed here may be applicable to other DPP-4 inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Sitagliptin in cell line experiments, particularly concerning drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for Sitagliptin in cancer cell lines?
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated various anti-cancer effects in vitro. Its primary mechanism involves the inhibition of DPP-4, which can modulate multiple signaling pathways involved in cancer progression.[1][2][3] In different cancer cell lines, Sitagliptin has been shown to:
-
Inhibit cell proliferation and induce apoptosis: Sitagliptin can suppress the growth of cancer cells and trigger programmed cell death.[2][4] For instance, in gastric cancer cells, it inhibits proliferation by regulating the Hippo pathway and inactivating Yes-associated protein (YAP).
-
Modulate signaling pathways: It can influence key cancer-related pathways such as PI3K-AKT and ERK.
-
Reduce cell migration and invasion: Sitagliptin has been observed to decrease the metastatic potential of cancer cells.
-
Enhance the efficacy of chemotherapeutic agents: It can work synergistically with drugs like paclitaxel (B517696), doxorubicin, and 5-fluorouracil (B62378) (5FU) to improve their anti-cancer effects.
-
Inhibit autophagy: In some contexts, such as glioma cells, Sitagliptin can inhibit protective autophagy, thereby increasing the cytotoxicity of other treatments like temozolomide.
Q2: My cancer cell line is showing reduced sensitivity to Sitagliptin. What are the potential reasons?
Reduced sensitivity or resistance to Sitagliptin could be attributed to several factors:
-
Low or absent DPP-4 expression: The primary target of Sitagliptin is the DPP-4 enzyme (also known as CD26). Cell lines with inherently low or no expression of DPP-4 may not respond to the drug. For example, the OVCAR-3 ovarian cancer cell line has significantly lower DPP-4 expression compared to the SKOV-3 line, which may explain its different response to Sitagliptin.
-
Alterations in downstream signaling pathways: Resistance can emerge from changes in pathways that are modulated by DPP-4. This could involve the upregulation of pro-survival pathways like PI3K/Akt or the activation of compensatory signaling loops.
-
Epithelial-to-mesenchymal transition (EMT): EMT is a process where cancer cells gain migratory and invasive properties and can be associated with drug resistance. While Sitagliptin has been shown to have effects that are opposite to TGF-β1-induced EMT, the activation of EMT could still contribute to reduced drug efficacy.
-
Activation of antioxidant responses: In some tumor types, DPP-4 inhibitors have been found to activate the NRF2-mediated antioxidant response, which could promote metastasis and potentially contribute to chemoresistance.
Q3: How can I overcome resistance to Sitagliptin in my cell line experiments?
Several strategies can be employed to address Sitagliptin resistance:
-
Combination Therapy: Combining Sitagliptin with other anti-cancer agents has shown synergistic effects.
-
Chemotherapeutics: Co-treatment with conventional chemotherapy drugs like paclitaxel, doxorubicin, or 5-fluorouracil can enhance the cytotoxic effects and potentially overcome resistance.
-
Metformin: The combination of Sitagliptin and Metformin has shown a more pronounced survival advantage in some cancer patient cohorts and may be an effective combination to test in vitro.
-
-
Targeting Downstream Pathways: If resistance is linked to the activation of specific signaling pathways, inhibitors of these pathways could be used in combination with Sitagliptin. For example, if the PI3K/Akt pathway is hyperactivated, a PI3K or Akt inhibitor could be beneficial.
-
Modulating the Tumor Microenvironment: In an in vivo context, DPP-4 inhibition can modulate the immune response by preserving active chemokines that recruit T cells into the tumor. While more complex to replicate in vitro, co-culture models with immune cells could be used to investigate these effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent cell seeding or passage number. | Ensure a consistent cell seeding density and use cells within a narrow passage number range for all experiments. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation. | |
| No observable effect of Sitagliptin on cell viability | Low or absent DPP-4 expression in the cell line. | Verify DPP-4 (CD26) expression at both the mRNA and protein level using qPCR and Western blot, respectively. Consider using a cell line with known high DPP-4 expression as a positive control. |
| Inactive Sitagliptin. | Prepare fresh Sitagliptin solutions for each experiment from a reliable source. | |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. | |
| Unexpected pro-survival or pro-metastatic effects | Activation of compensatory signaling pathways. | Investigate the activation status of key survival and migration pathways (e.g., Akt, ERK, NRF2) using Western blot or other relevant assays. |
| Cell line-specific off-target effects. | Consider using another DPP-4 inhibitor to see if the effect is specific to Sitagliptin or common to the drug class. |
Quantitative Data Summary
Table 1: IC50 Values of Sitagliptin in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) |
| DLD-1 | 140 |
| HCT116 | 270 |
Data from a study on the preclinical repurposing of Sitagliptin in colorectal cancer.
Table 2: Effect of Sitagliptin in Combination with 5-Fluorouracil (5FU) on Colorectal Cancer Cell Viability
| Cell Line | Treatment | CI Index Range | Interpretation |
| DLD-1 | Sitagliptin + 5FU | 0.06 – 6.29 | Synergistic |
| HCT116 | Sitagliptin + 5FU | 0.65 – 6.75 | Synergistic |
The Combination Index (CI) indicates the nature of the drug interaction. A CI < 1 suggests synergism. The wide range may reflect different dose combinations tested.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assays
-
Objective: To assess the effect of Sitagliptin on cell proliferation and death.
-
Methodology:
-
Seed cells (e.g., SKOV-3, OVCAR-3) in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with Sitagliptin (e.g., 50 µM) alone or in combination with another agent (e.g., paclitaxel at 10 nM) for a specified duration (e.g., 24 hours).
-
Assess cell viability using assays such as MTT or CCK-8.
-
Measure cytotoxicity using assays that quantify the release of lactate (B86563) dehydrogenase (LDH).
-
Determine apoptosis by measuring caspase 3/7 activity using a luminescent or fluorescent assay.
-
2. Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of Sitagliptin on the phosphorylation status of key signaling proteins.
-
Methodology:
-
Culture cells to 70-80% confluency and then treat with Sitagliptin and/or other compounds for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, ERK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. Cell Migration and Invasion Assays
-
Objective: To evaluate the impact of Sitagliptin on the migratory and invasive capacity of cancer cells.
-
Methodology:
-
Wound-Healing Assay:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh media containing Sitagliptin or vehicle control.
-
Image the wound at different time points (e.g., 0, 24, 48 hours) and measure the rate of wound closure.
-
-
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cells in serum-free media in the upper chamber. Add Sitagliptin to the media if desired.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.
-
-
Visualizations
Caption: Signaling pathways modulated by Sitagliptin in cancer cells.
Caption: Workflow for studying and overcoming Sitagliptin resistance.
References
- 1. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPP4 inhibitors as a novel therapeutic strategy in colorectal cancer: Integrating network biology and experimental insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sitagliptin affects gastric cancer cells proliferation by suppressing Melanoma-associated antigen-A3 expression through Yes-associated protein inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cetagliptin Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Cetagliptin (Sitagliptin) enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (Sitagliptin) inhibition of the DPP-4 enzyme?
A1: this compound is a competitive, reversible, and tight-binding inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme.[1][2] This means it competes with the natural substrates, such as GLP-1 and GIP, for the active site of the enzyme.[2] Its binding is characterized by a rapid onset and a long duration of action.[2]
Q2: Why is pre-incubation of the enzyme and inhibitor recommended before adding the substrate?
A2: Pre-incubating the DPP-4 enzyme with this compound allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate.[3] For a fast-binding inhibitor like this compound, a lengthy pre-incubation may not be strictly necessary as the binding is rapid.[1][3] However, a short pre-incubation period (e.g., 10-15 minutes) is standard practice to ensure that the binding is complete and to improve assay consistency.[4][5]
Q3: What is a typical pre-incubation time for a this compound DPP-4 inhibition assay?
A3: Typical pre-incubation times for this compound and other DPP-4 inhibitors range from 10 to 45 minutes at a controlled temperature, often 37°C.[3][4][6] A 10 to 15-minute pre-incubation is generally sufficient for this compound due to its fast-binding nature.[1][5]
Q4: How long should the enzyme-substrate reaction be incubated?
A4: The incubation time for the enzymatic reaction after substrate addition typically ranges from 15 to 60 minutes.[1][5][6][7] It is crucial to ensure that the reaction is in the linear range, where the product formation is proportional to time.[5] The optimal time can be determined by running a kinetic assay and plotting product formation over time.[4] A 30-minute incubation is a common starting point.[4][8]
Q5: How does the "tight-binding" nature of this compound affect the assay?
A5: For tight-binding inhibitors, the concentration of the enzyme in the assay can significantly affect the apparent IC50 value.[1][9] This is because a substantial fraction of the inhibitor is bound to the enzyme, depleting the free inhibitor concentration.[9] It is important to use a consistent and appropriate enzyme concentration across experiments to obtain reproducible IC50 values.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
-
Question: We are observing significant well-to-well and day-to-day variability in our calculated IC50 values for this compound. What are the likely causes related to incubation time?
-
Answer:
-
Inconsistent Incubation Times: Ensure that pre-incubation and reaction times are precisely controlled for all wells and plates. Using automated liquid handlers or a repeating pipettor can help maintain consistency.[4][8]
-
Temperature Fluctuations: Maintaining a stable incubation temperature (e.g., 37°C) is critical.[4] Use a calibrated incubator or water bath. Temperature gradients across the plate can lead to variability.
-
Reagent Degradation: The enzyme and substrate can lose activity over time. Prepare fresh solutions for each experiment and store them appropriately (e.g., enzyme on ice).[4][8]
-
Issue 2: Lower than Expected Potency (High IC50)
-
Question: The IC50 value for our positive control, this compound, is consistently higher than the literature values. Could our incubation times be the cause?
-
Answer:
-
Insufficient Pre-incubation: While this compound is a fast-binding inhibitor, an overly short or non-existent pre-incubation time might not allow for complete enzyme-inhibitor binding before the substrate is introduced, leading to an underestimation of potency (higher IC50).[1] We recommend a minimum of a 10-minute pre-incubation.[5][6]
-
Reaction Not in Linear Range: If the enzyme-substrate reaction is allowed to proceed for too long, substrate depletion can occur. This can lead to a non-linear reaction rate and affect the calculated IC50 value. It is important to measure the reaction within the linear range.[5]
-
High Substrate Concentration: As this compound is a competitive inhibitor, a high substrate concentration can compete with the inhibitor and increase the apparent IC50 value.[4][9] It is recommended to use a substrate concentration at or below the Michaelis constant (Km) for the enzyme.[4]
-
Issue 3: No Inhibition Observed
-
Question: We are not observing any inhibition of DPP-4 activity, even at high concentrations of this compound. What should we check regarding our incubation steps?
-
Answer:
-
Incorrect Assay Sequence: The inhibitor must be added to the enzyme before the substrate for a competitive inhibitor like this compound.[3] Ensure the pre-incubation step of the enzyme and inhibitor is performed before adding the substrate.
-
Inactive Enzyme: The DPP-4 enzyme may have lost activity due to improper storage or handling.[4] Always run a control with the enzyme and substrate (no inhibitor) to confirm enzyme activity.
-
Inactive Inhibitor: Ensure the this compound stock solution is prepared correctly and has not degraded. Prepare fresh aliquots and store them properly.[4] A known positive control inhibitor should be tested in parallel.[4]
-
Data Presentation
Table 1: Representative IC50 Values for Sitagliptin
| Parameter | Value | Reference |
| IC50 | ~18-20 nM | [1][10] |
| Ki | ~19 nM | [2][11] |
Note: IC50 and Ki values can vary based on experimental conditions such as enzyme and substrate concentrations, buffer composition, and temperature.[2][6]
Table 2: Typical DPP-4 Inhibition Assay Conditions
| Parameter | Typical Value/Condition | Reference |
| Enzyme | Recombinant Human DPP-4 | [12] |
| Substrate | Gly-Pro-AMC (fluorogenic) | [12] |
| Temperature | 37°C | [4][8] |
| Pre-incubation Time | 10-15 minutes | [4][5] |
| Reaction Time | 15-30 minutes | [4][5] |
| pH | 7.5 - 8.0 | [4][13] |
Experimental Protocols
Optimized Protocol for this compound DPP-4 Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of this compound using a fluorogenic substrate.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[4]
-
Dilute the recombinant human DPP-4 enzyme in the assay buffer to the desired concentration. Keep the enzyme on ice.[8]
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in DMSO and then dilute it to the working concentration in the assay buffer. Protect the solution from light.[4]
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of the this compound dilutions to the wells of a 96-well black microplate.[4]
-
Add 25 µL of the diluted DPP-4 enzyme to each well.[4]
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.[4]
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.[4]
-
Incubation and Detection: Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).[4] Read the fluorescence every minute for 30 minutes at 37°C.[4]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each this compound concentration from the linear portion of the kinetic curve.[4]
-
Normalize the rates to the control (no inhibitor) to determine the percent inhibition.[4]
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.[13]
-
Visualizations
Caption: DPP-4 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for a this compound DPP-4 inhibition assay.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
reducing matrix effects in Cetagliptin bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of Cetagliptin (Sitagliptin).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting endogenous components of the biological sample.[1] These effects can lead to either ion suppression or enhancement, which can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.[1] In the bioanalysis of this compound, unaddressed matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.
Q2: What is the most effective way to minimize matrix effects?
A2: While several strategies exist, improving the sample preparation process is considered the most effective way to reduce matrix effects.[2] Techniques like Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are generally more effective at producing cleaner sample extracts compared to simpler methods like Protein Precipitation (PPT).[3] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS), such as Sitagliptin-d4, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[3][4]
Q3: Which sample preparation technique is recommended for this compound in plasma?
A3: Liquid-Liquid Extraction (LLE) is a frequently used and effective method for extracting this compound from plasma, offering a good balance between simplicity and recovery rates.[5] Solvents like methyl tert-butyl ether (MTBE) have been successfully used for this purpose.[3][5][6] While Protein Precipitation (PPT) is simpler, it is often less effective at removing phospholipids (B1166683) and other interfering components.[3] Solid-Phase Extraction (SPE) can also be used but may be more costly and time-consuming.[5]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like Sitagliptin-d4 considered the "gold standard"?
A4: A SIL-IS, such as Sitagliptin-d4, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, this compound.[4] This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization.[4] Consequently, the SIL-IS effectively compensates for variability in extraction recovery and matrix effects, leading to higher accuracy and precision in quantification.[4][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Signal Suppression or Enhancement | Co-elution of matrix components like phospholipids that interfere with ionization. | 1. Improve Chromatographic Separation: Modify the mobile phase composition, gradient, or flow rate to better separate this compound from interfering peaks.[3] 2. Enhance Sample Cleanup: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more matrix components.[3] 3. Utilize a SIL-IS: Employ a stable isotope-labeled internal standard (e.g., Sitagliptin-d4) to compensate for ionization variability.[3] |
| Low Analyte Recovery | 1. Inefficient extraction due to suboptimal solvent or pH. 2. Adsorption of this compound to labware. 3. Degradation of the analyte during sample processing. | 1. Optimize Extraction Conditions: Experiment with different organic solvents and pH levels for LLE or SPE.[3] 2. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips to minimize adsorption.[3] 3. Ensure Sample Stability: Keep samples at a controlled low temperature (e.g., on ice) during processing and perform stability assessments.[3] |
| Inconsistent Results (Poor Precision) | 1. Variability in the manual sample preparation workflow. 2. Fluctuations in the LC-MS/MS system's performance. 3. Matrix effects varying between different sample lots.[3] | 1. Standardize Sample Preparation: Use automated liquid handlers for more consistent and repeatable sample processing.[3] 2. Perform System Suitability Tests: Regularly inject a standard solution to monitor the instrument's performance (e.g., peak area, retention time).[3] 3. Evaluate Matrix Effect Across Lots: During method validation, test at least six different lots of the biological matrix to assess the variability of the matrix effect.[3] |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload due to high analyte concentration. 2. Secondary interactions between the analyte and the column. 3. Inappropriate mobile phase pH affecting the ionization state of this compound. | 1. Dilute the Sample: Reduce the concentration of the injected sample.[3] 2. Optimize Mobile Phase: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.[3] 3. Consider a Different Column: A column with different chemistry (e.g., with end-capping) may minimize secondary interactions.[3] |
Quantitative Data Summary
Table 1: Recovery and Matrix Effect of Sitagliptin (B1680988) and its Internal Standard (IS) in Human Plasma
| Analyte | Nominal Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV | Reference |
| Sitagliptin | 15 | 79.51 | 5.22 | 104.64 | 6.42 | [7] |
| Sitagliptin | 150 | 83.20 | 1.69 | 107.30 | 1.38 | [7] |
| Sitagliptin | 800 | 81.98 | 2.89 | 105.99 | 4.11 | [7] |
| Sitagliptin-d4 (IS) | - | 83.42 | 2.91 | 103.04 | 2.59 | [7] |
| Sitagliptin | Low QC | - | - | 1.4 | - | [8] |
| Sitagliptin | High QC | - | - | 2.1 | - | [8] |
Data presented as %CV for ISTD normalized matrix factor.
Table 2: Accuracy and Precision Data for Sitagliptin Bioanalysis
| Quality Control (QC) Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Low QC (15 ng/mL) | 1.52 | 105.94 | 9.87 | 97.20 | [7] |
| Medium QC (150 ng/mL) | 3.72 | 95.70 | 1.81 | 100.23 | [7] |
| High QC (800 ng/mL) | 2.65 | 98.42 | 4.41 | 99.31 | [7] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for this compound from Human Plasma
This protocol is based on a validated LC-MS/MS method for the quantification of sitagliptin in human plasma.[6]
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard solution (Sitagliptin-d4 in methanol).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[6]
-
Vortex mix for 10 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.[3]
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series HPLC or equivalent.[6]
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) in a suitable gradient or isocratic elution.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive.[6]
-
MRM Transitions:
-
Visualizations
Caption: A typical bioanalytical workflow for this compound quantification.
Caption: A troubleshooting decision tree for common bioanalytical issues.
References
- 1. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Preclinical Comparative Analysis of Cetagliptin and Sitagliptin: Efficacy and Pharmacokinetics
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, Sitagliptin (B1680988) has long been a benchmark compound. This guide provides a comparative preclinical overview of a newer entrant, Cetagliptin, alongside Sitagliptin, focusing on their performance in animal models. The available data, while more extensive for Sitagliptin, allows for a foundational comparison of their in vitro inhibitory activity, in vivo efficacy, and pharmacokinetic profiles.
In Vitro DPP-4 Inhibition
The fundamental mechanism of action for both this compound and Sitagliptin is the inhibition of the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin (B600854) secretion.
While direct comparative preclinical studies with specific IC50 values for this compound are not publicly available, unpublished preclinical data in Zucker Diabetic Fatty rats indicate that this compound possesses a stronger inhibitory activity on DPP-4 than Sitagliptin[1]. In these models, this compound demonstrated a significant inhibition of serum DPP-4 activity by ≥80%[1][2]. For Sitagliptin, a specific IC50 value has been reported, highlighting its potent enzymatic inhibition.
Table 1: In Vitro DPP-4 Inhibition
| Compound | IC50 (nM) | Species/Source |
| This compound | Data not available in preclinical studies. (EC50 in T2DM patients: 5.37 ng/mL) | Unpublished preclinical data suggests stronger inhibition than Sitagliptin[1]. |
| Sitagliptin | 19 | Human recombinant DPP-4[3] |
In Vivo Efficacy in Animal Models
The hypoglycemic efficacy of both agents has been evaluated in rodent models of type 2 diabetes. Oral administration of Sitagliptin in ob/ob mice, a model of obesity and diabetes, demonstrated a significant and long-lasting glucose-lowering effect[4]. Similarly, preclinical studies in Zucker Diabetic Fatty rats have shown that this compound can significantly inhibit blood glucose levels[1][2].
An oral glucose tolerance test (OGTT) is a standard preclinical experiment to assess a compound's ability to improve glucose disposal. Following an oral glucose challenge, both this compound and Sitagliptin are expected to reduce the subsequent glucose excursion.
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound | Sitagliptin |
| Animal Model | Zucker Diabetic Fatty rats[1] | ob/ob mice[4] |
| Key Finding | Significant inhibition of blood glucose levels[1][2]. | ~35% reduction in glucose excursion at 8 hours post-dose (10 mg/kg)[4]. |
Pharmacokinetic Profiles
Table 3: Preclinical Pharmacokinetic Parameters of Sitagliptin
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) |
| Clearance (CLp) | 40-48 mL/min/kg | ~9 mL/min/kg |
| Volume of Distribution (Vd) | 7-9 L/kg | ~3 L/kg |
| Half-life (t1/2) | ~2 hours | ~4 hours |
| Oral Bioavailability | High | High |
| Primary Route of Elimination | Renal and Biliary Excretion | Renal Excretion |
| Data sourced from[5]. |
Table 4: Preclinical Pharmacokinetic Information for this compound
| Parameter | Finding | Species/System |
| CYP Inhibition | No inhibition of CYP1A2, CYP2C8, CYP2B6, CYP2C9, CYP2C19, and CYP3A4; moderate inhibition of CYP2D6. | In vitro[3] |
| CYP Induction | No induction of CYP1A2, CYP2B6, and CYP3A4. | In vitro[3] |
| P-glycoprotein (P-gp) | Substrate of P-gp. | In vitro[3] |
Experimental Protocols
DPP-4 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound, Sitagliptin) at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-4 enzyme solution.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over a set period.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the in vivo effect of a test compound on glucose tolerance.
Materials:
-
Rodent model of type 2 diabetes (e.g., Zucker Diabetic Fatty rats or ob/ob mice)
-
Test compounds (this compound, Sitagliptin) formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Collection tubes for blood samples
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer the test compound or vehicle orally at a specified dose and time before the glucose challenge (e.g., 30-60 minutes).
-
Administer the glucose solution orally.
-
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC values between the treated and vehicle control groups to assess the improvement in glucose tolerance.
Visualizations
Caption: DPP-4 Signaling Pathway and the Action of Gliptins.
Caption: General Experimental Workflow for Preclinical Evaluation.
Caption: Logical Comparison of this compound and Sitagliptin.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cetagliptin and Other Gliptins for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Cetagliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established gliptins for the treatment of type 2 diabetes mellitus (T2DM). This analysis synthesizes preclinical and clinical data to evaluate performance based on biochemical potency, pharmacokinetics, clinical efficacy, and safety.
Mechanism of Action: The Incretin (B1656795) Pathway
DPP-4 inhibitors, or "gliptins," exert their therapeutic effect by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis. By inhibiting DPP-4, gliptins increase the levels of active incretins, which in turn leads to glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[1]
Comparative DPP-4 Inhibitory Potency
The in vitro potency of DPP-4 inhibitors is a key determinant of their pharmacological activity and is typically measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. While a specific IC50 value for this compound is not publicly available, preclinical studies have indicated that its inhibitory activity on DPP-4 is stronger than that of Sitagliptin (B1680988).[2]
| Gliptin | DPP-4 IC50 (nM) |
| This compound | Not Publicly Available (Stronger than Sitagliptin)[2] |
| Sitagliptin | 19[3] |
| Vildagliptin | 62[3] |
| Saxagliptin | 50 |
| Linagliptin | 1 |
| Alogliptin | 24 |
Pharmacokinetic Profile: this compound vs. Sitagliptin
Pharmacokinetic properties determine the dosing frequency and potential for drug-drug interactions. Head-to-head studies have compared the pharmacokinetic profiles of this compound and Sitagliptin.
| Parameter | This compound (50 mg) | This compound (100 mg) | Sitagliptin (100 mg) |
| Tmax (h) | 0.5 - 5 | 0.5 - 5 | Similar to this compound |
| t1/2 (h) | 34.9 - 41.9 | 34.9 - 41.9 | 9.12 |
| Cmax (ng/mL) on Day 14 | 162 | 300 | - |
| AUC0-24h (h*ng/mL) on Day 14 | 1530 | 3120 | - |
| Accumulation | Modest | Modest | None |
This compound exhibits a significantly longer half-life compared to Sitagliptin, suggesting the potential for sustained DPP-4 inhibition.
Clinical Efficacy and Pharmacodynamics
The clinical efficacy of gliptins is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c) levels. Pharmacodynamic markers include the extent and duration of DPP-4 inhibition and the subsequent increase in active GLP-1 levels.
DPP-4 Inhibition and GLP-1 Levels
In a head-to-head trial, both this compound and Sitagliptin demonstrated significant inhibition of DPP-4 activity compared to placebo.
-
50 mg this compound showed a comparable intensity and duration of DPP-4 inhibition to 100 mg Sitagliptin .
-
100 mg this compound resulted in a much longer sustained DPP-4 inhibition (≥80%) than 100 mg Sitagliptin .
-
Compared to placebo, plasma active GLP-1 levels (AUEC0-24h) increased by 2.20-fold with 50 mg this compound and 3.36-fold with 100 mg this compound.
Glycemic Control (HbA1c Reduction)
Clinical trials have demonstrated the efficacy of this compound in improving glycemic control.
| Treatment | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Placebo-Subtracted HbA1c Reduction (%) |
| This compound 50 mg | ~8.0 | -1.08 | -0.72 |
| This compound 100 mg | ~8.0 | -1.07 | -0.72 |
| Placebo | ~8.0 | -0.35 | N/A |
Furthermore, a pharmacokinetic/pharmacodynamic model suggested that this compound at 50 mg once daily or higher may be more effective in HbA1c reduction than Sitagliptin 100 mg.
Safety and Tolerability Profile
The safety profile of this compound has been evaluated in clinical trials, with Sitagliptin as an active comparator.
| Adverse Event Category | This compound (50 mg or 100 mg) | Sitagliptin (100 mg) | Placebo |
| Overall Adverse Events | Mild in intensity | Mild in intensity | - |
| Drug-Related Adverse Events | 12 potentially drug-related events reported in a study with 32 participants across all groups (including placebo and sitagliptin) | All adverse events related to sitagliptin were assessed as mild | - |
| Hypoglycemia | No drug-related hypoglycemia reported in a monotherapy trial. | Similar incidence to placebo in monotherapy trials. | - |
Overall, this compound was found to be safe and well-tolerated in study participants.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
A representative protocol for determining the in vitro inhibitory activity of a DPP-4 inhibitor.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Sitagliptin)
-
Assay Buffer
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor. Dilute the DPP-4 enzyme and substrate in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and either the test compound, reference inhibitor, or vehicle (for control wells).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Clinical Trial Protocol for Efficacy and Safety Assessment
A general outline for a randomized, double-blind, placebo-controlled clinical trial to evaluate a new DPP-4 inhibitor.
Study Design:
-
Phase: Typically Phase II or III
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study. An active comparator arm (e.g., Sitagliptin) is often included.
-
Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on diet and exercise or a stable dose of metformin.
-
Intervention:
-
Test group(s): Investigational DPP-4 inhibitor at one or more dose levels.
-
Active comparator group: An established DPP-4 inhibitor (e.g., Sitagliptin 100 mg).
-
Control group: Placebo.
-
-
Duration: Typically 24 to 52 weeks.
Endpoints:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change in fasting plasma glucose (FPG).
-
Change in 2-hour postprandial glucose (PPG).
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Incidence of hypoglycemia.
-
Changes in vital signs, ECGs, and laboratory safety parameters.
-
Methodology:
-
Screening and Randomization: Eligible patients are screened and, if they meet the inclusion/exclusion criteria, are randomly assigned to a treatment group.
-
Treatment Period: Patients receive the assigned study medication for the duration of the trial.
-
Assessments: Efficacy and safety parameters are assessed at baseline and at regular intervals throughout the study.
-
Statistical Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the treatment groups and to evaluate the safety data.
Conclusion
This compound is a novel DPP-4 inhibitor with a promising pharmacokinetic profile, characterized by a long half-life. Preclinical data suggests a potent inhibitory effect on DPP-4, reportedly stronger than Sitagliptin. In head-to-head clinical trials with Sitagliptin, this compound has demonstrated comparable to potentially superior efficacy in terms of sustained DPP-4 inhibition and a trend towards greater HbA1c reduction, while maintaining a similar and favorable safety profile. Further direct comparative studies with other gliptins would be beneficial to fully elucidate its position within this therapeutic class. The available data indicates that this compound is a viable and effective option for the management of type 2 diabetes.
References
- 1. mdnewsline.com [mdnewsline.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Cetagliptin vs. Sitagliptin
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two key DPP-4 inhibitors.
This guide provides a detailed comparison of the pharmacokinetic profiles of Cetagliptin and Sitagliptin (B1680988), two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes mellitus. Understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing drug development and clinical application. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of critical pathways and workflows.
Data Summary: A Head-to-Head Comparison
The following tables provide a structured overview of the key pharmacokinetic parameters for this compound and Sitagliptin across different species.
Table 1: Comparative Pharmacokinetic Parameters in Humans
| Parameter | This compound (50 mg / 100 mg) | Sitagliptin (100 mg) |
| Tmax (hours) | 0.5 - 5[1] | 1 - 4[2][3] |
| Terminal Half-life (t½) (hours) | 34.9 - 41.9[1][4] | 8 - 14[2][5], ~12.4[3] |
| Absolute Bioavailability (%) | Not specified in results | ~87[3][6] |
| Plasma Protein Binding (%) | Not specified in results | ~38[3][7] |
| Metabolism | Limited, major metabolites are hydroxylated, N-sulphate and N-carbamoyl glucuronic acid conjugates[8] | Limited, primarily via CYP3A4 and CYP2C8.[3][9] Approximately 16% excreted as metabolites.[9] |
| Primary Excretion Route | Fecal excretion is a major route in rats[8] | Renal excretion of unchanged drug (~79-87%)[3][9] |
| Cmax (ng/mL) (Day 14) | 162 (50 mg) / 300 (100 mg)[1] | 950 nM (~387 ng/mL) (single dose)[6] |
| AUC0-24h (h*ng/mL) (Day 14) | 1530 (50 mg) / 3120 (100 mg)[1] | 8.52 µM·hr (~3470 ng·hr/mL) (single dose)[6] |
Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models (Rats and Dogs)
| Parameter | This compound (Rats) | Sitagliptin (Rats) | Sitagliptin (Dogs) |
| Oral Bioavailability (%) | Well absorbed[8] | High[10][11] | High[10][11] |
| Plasma Clearance (mL/min/kg) | Not specified in results | 40 - 48[10][11] | ~9[10][11] |
| Volume of Distribution (Vd) (L/kg) | Not specified in results | 7 - 9[10][11] | ~3[10][11] |
| Elimination Half-life (t½) (hours) | Not specified in results | ~2[10][11] | ~4[10][11] |
| Primary Excretion Route | Fecal[8] | Renal and Biliary[10][11] | Primarily Renal[10][11] |
Key Pharmacokinetic Differences
This compound exhibits a notably longer terminal half-life in humans (34.9-41.9 hours) compared to Sitagliptin (8-14 hours).[1][2][4][5] This longer half-life contributes to a more sustained inhibition of the DPP-4 enzyme.[1][4] Studies in patients with type 2 diabetes have shown that 100 mg of this compound leads to a much longer sustained DPP-4 inhibition (≥80%) than 100 mg of Sitagliptin.[1][4]
In terms of excretion, Sitagliptin is primarily eliminated unchanged through the kidneys.[3][9] In contrast, preclinical data in rats suggest that this compound is mainly eliminated via fecal excretion.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are summaries of key experimental protocols.
In Vivo Pharmacokinetic Studies
A typical in vivo pharmacokinetic study for a DPP-4 inhibitor like this compound or Sitagliptin involves the following steps:
-
Animal Models: Male Sprague-Dawley rats and beagle dogs are commonly used preclinical species.[8][10][11]
-
Drug Administration: The compound is administered orally (e.g., via gavage) or intravenously. For oral administration, a solution of the drug salt (e.g., phosphate (B84403) salt) is often used.[10][11][12]
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing. Plasma is then separated for analysis. Urine and feces are also collected over a specified period to assess excretion pathways.[8][9][10]
-
Bioanalysis: Plasma, urine, and fecal concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, plasma clearance, volume of distribution, and elimination half-life from the plasma concentration-time data.[12]
In Vitro Metabolism Studies using Liver Microsomes
These studies are essential for understanding the metabolic stability and pathways of a drug candidate.
-
Preparation: Pooled human liver microsomes are thawed on ice and diluted to a final protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer).[14]
-
Incubation: The drug (e.g., Sitagliptin) and the microsome suspension are pre-warmed. The metabolic reaction is initiated by adding an NADPH regenerating system.[14] The mixture is then incubated at 37°C.
-
Sample Analysis: Aliquots are taken at various time points, and the reaction is stopped. The samples are then analyzed by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites.[14]
-
Data Analysis: The rate of disappearance of the parent drug is used to determine its metabolic stability. Identification of metabolites helps to elucidate the metabolic pathways.
Determination of Plasma Protein Binding
Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.
-
Apparatus: A dialysis cell is used, which is separated into two chambers by a semipermeable membrane.
-
Procedure: Plasma containing the drug is placed in one chamber, and a drug-free buffer is placed in the other. The system is allowed to reach equilibrium.
-
Analysis: The concentration of the drug in both chambers is measured. The free drug concentration is the concentration in the buffer chamber at equilibrium.
-
Calculation: The percentage of protein binding is calculated from the total and free drug concentrations.
Visualizing the Workflow and Mechanism
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. hhs.texas.gov [hhs.texas.gov]
- 4. Frontiers | Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus [frontiersin.org]
- 5. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Sitagliptin + Metformin in hindi: सीताग्लिप्टिन + मेटफॉर्मिन की जानकारी, लाभ, फायदे, उपयोग, खुराक, साइड इफेक्ट्स [medicaldialogues.in]
- 8. Disposition study of the novel dipeptidyl peptidase 4 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrti.org [ijrti.org]
- 13. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Specificity of DPP-4 Inhibition: A Comparative Analysis of Cetagliptin
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Cetagliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, with other peptidases, supported by experimental data and detailed methodologies.
This compound is an oral, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1] Its primary mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner.[2][3] Preclinical studies have suggested that this compound's inhibitory activity on DPP-4 is more potent than that of Sitagliptin.[4] While comprehensive public data on the cross-reactivity of this compound against a wide panel of peptidases is limited, the available information underscores its high selectivity for the DPP-4 enzyme.[5]
Comparative Selectivity of DPP-4 Inhibitors
To provide a framework for evaluating the specificity of this compound, this section presents a comparative summary of the inhibitory activity of other well-characterized DPP-4 inhibitors against related peptidases, such as DPP-8 and DPP-9. High selectivity for DPP-4 over these other family members is a critical safety feature, as inhibition of DPP-8 and DPP-9 has been linked to adverse effects in preclinical studies.
| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | FAP IC50 (nM) | Selectivity (DPP-4 vs DPP-8) | Selectivity (DPP-4 vs DPP-9) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Stated to be "highly selective" | Stated to be "highly selective" |
| Sitagliptin | ~19 | >50,000 | >50,000 | >100,000 | >2600-fold | >2600-fold |
| Vildagliptin | ~62 | ~12,400 | ~1,860 | >100,000 | ~200-fold | ~30-fold |
| Saxagliptin | ~50 | ~20,000 | ~3,750 | >100,000 | ~400-fold | ~75-fold |
| Alogliptin | ~24 | >100,000 | >100,000 | >100,000 | >4100-fold | >4100-fold |
| Linagliptin | ~1 | >10,000 | >10,000 | >100,000 | >10,000-fold | >10,000-fold |
Note: IC50 values can vary depending on assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Protocols for Assessing Peptidase Inhibitor Selectivity
The determination of an inhibitor's selectivity profile is a critical step in drug development. The following is a generalized protocol for an in vitro fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of peptidases.
Materials and Reagents:
-
Recombinant human peptidases (DPP-4, DPP-8, DPP-9, FAP, etc.)
-
Fluorogenic peptide substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin for DPP family)
-
Test compound (this compound) and reference inhibitors (e.g., Sitagliptin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the recombinant peptidases in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction:
-
Add a defined volume of the diluted enzyme solution to each well of the 96-well plate.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a control group with only the enzyme and assay buffer (representing 100% activity) and a blank group with only the assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific pre-incubation period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over a defined period using a fluorescence microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the control wells (100% activity) and blank wells (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's action, the following diagrams illustrate the DPP-4 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Disposition study of the novel dipeptidyl peptidase 4 inhibitor this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of the drug-drug interaction potential of this compound and clinical study of pharmacokinetic interaction of this compound and metformin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Sitagliptin Across Preclinical Animal Models
An Objective Guide for Researchers and Drug Development Professionals
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1][2] The preclinical evaluation of Sitagliptin's efficacy has been conducted across a variety of animal models, each recapitulating different aspects of human type 2 diabetes. This guide provides a comparative summary of Sitagliptin's performance in several key animal strains, supported by experimental data and detailed methodologies.
Mechanism of Action: DPP-4 Inhibition by Sitagliptin
Sitagliptin's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme. This action increases the levels of active incretin hormones, which in turn stimulates the pancreas to produce more insulin in a glucose-dependent manner and reduces the production of glucagon. The following diagram illustrates this signaling pathway.
Efficacy Data in Rodent Models of Type 2 Diabetes
The following sections summarize the efficacy of Sitagliptin in various well-established animal models of type 2 diabetes.
Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a widely used genetic model of obesity, insulin resistance, and type 2 diabetes.
| Parameter | Treatment Group | Result |
| Glycemic Control | ||
| Blood Glucose | Sitagliptin (10 mg/kg/day for 6 weeks) | 486.3 ± 19.1 mg/dl (vs. 523.3 ± 15.6 mg/dl in vehicle)[3] |
| HbA1c | Sitagliptin (10 mg/kg/day for 6 weeks) | 11.1% decrease compared to vehicle-treated diabetic rats[3] |
| Lipid Profile | ||
| Triglycerides | Sitagliptin (10 mg/kg/day for 6 weeks) | 50% reduction compared to vehicle-treated diabetic rats[3] |
| Pancreatic Function | ||
| Insulin Levels | Sitagliptin (10 mg/kg/day for 6 weeks) | Partial prevention of insulinopenia[3] |
| Pancreatic Histology | Sitagliptin (10 mg/kg/day for 6 weeks) | Diminution in the intensity of fibrosis in Langerhans islets[3] |
| Inflammatory Markers | ||
| C-Reactive Protein (hs) | Sitagliptin (10 mg/kg/day for 6 weeks) | Significant decrease[3] |
| IL-1β | Sitagliptin (10 mg/kg/day for 6 weeks) | Significant decrease[3] |
High-Fat Diet (HFD) / Streptozotocin (B1681764) (STZ) Induced Diabetic Rats
This model mimics the common etiology of type 2 diabetes involving a high-fat diet and subsequent β-cell dysfunction induced by a low dose of streptozotocin.
| Parameter | Treatment Group | Result |
| Glycemic Control | ||
| Fasting Blood Glucose | Sitagliptin (10 mg/kg/day for 4 weeks) | Significant decrease compared to untreated diabetic rats[4] |
| Sitagliptin (10 mg/kg) + Metformin (B114582) (200 mg/kg) | Better effect on lowering fasting blood glucose than monotherapy[4] | |
| Pancreatic Function | ||
| Serum Insulin | Sitagliptin (10 mg/kg/day for 4 weeks) | Significant increase compared to untreated diabetic rats[5] |
| Islet Size and Number | Sitagliptin (10 mg/kg/day for 4 weeks) | Significant increase compared to untreated and metformin-treated rats[5] |
| Body Weight | ||
| Body Weight | Sitagliptin (10 mg/kg/day for 4 weeks) | Significant maintenance of body weight compared to untreated diabetic rats[5] |
ob/ob Mice
The ob/ob mouse is a genetic model of obesity and hyperglycemia due to a mutation in the gene encoding leptin.
| Parameter | Treatment Group | Result |
| DPP-4 Inhibition | ||
| DPP-4 Inhibition | Sitagliptin (10 mg/kg, p.o.) | >70% inhibition at 8 hours[6][7] |
| Glucose Tolerance | ||
| Glucose Excursion (OGTT) | Sitagliptin (10 mg/kg, p.o.) | ~35% reduction in glucose excursion at 8 hours[6][7] |
| AUC Glucose | Sitagliptin (10 mg/kg, p.o.) | Significant reduction (-23%) up to 12 hours[6] |
Spontaneously Hypertensive Obese (SHROB) Rats
The SHROB model represents prediabetes and metabolic syndrome with insulin resistance.
| Parameter | Treatment Group | Result |
| Glucagon Levels | ||
| Fasting Glucagon | Sitagliptin (30 mg/kg/day for 6 weeks) | 33% reduction[8] |
| Glucose Tolerance | ||
| Plasma Glucose (OGTT) | Sitagliptin (30 mg/kg/day for 6 weeks) | Lowered plasma glucose[8] |
| Insulin Secretion | ||
| Insulin Secretion (OGTT) | Sitagliptin (30 mg/kg/day for 6 weeks) | Significantly enhanced insulin secretion[8] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the comparative efficacy data.
ZDF Rat Study
-
Animal Model: Male Zucker Diabetic Fatty (fa/fa) rats and lean (+/+) controls.
-
Diabetes Induction: Genetic.
-
Treatment: Sitagliptin (10 mg/kg/day) or vehicle (orange juice) administered via oral gavage once daily for 6 weeks, starting at 20 weeks of age.[3]
-
Parameters Measured: Blood glucose, HbA1c, insulin, total cholesterol, triglycerides, inflammatory markers (IL-1β, TNF-α, CRPhs), and pancreatic histology.[3]
HFD/STZ-Induced Diabetic Rat Study
-
Animal Model: Adult male albino rats.
-
Diabetes Induction: High-fat diet followed by a single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Sitagliptin (10 mg/kg/day), metformin (200 mg/kg/day), or a combination of both, administered via oral gavage for 4 weeks.[5]
-
Parameters Measured: Fasting blood glucose, serum insulin, lipid profile, pancreatic weight, and pancreatic histology.[4]
ob/ob Mouse Study
-
Animal Model: Male ob/ob mice.
-
Diabetes Induction: Genetic.
-
Treatment: A single oral dose of Sitagliptin (10 mg/kg).
-
Parameters Measured: In vivo DPP-IV inhibition and glucose excursion during an oral glucose tolerance test (OGTT) at 0, 4, 8, and 12 hours post-dose.[6]
SHROB Rat Study
-
Animal Model: Spontaneously hypertensive obese (SHROB) rats.
-
Diabetes Induction: Genetic model of prediabetes.
-
Treatment: Sitagliptin (30 mg/kg/day) administered for six weeks.[8]
-
Parameters Measured: Fasting glucose, glucagon, and insulin secretion during an oral glucose tolerance test (OGTT).[8]
Generalized Experimental Workflow
The following diagram outlines a typical workflow for in vivo efficacy studies of anti-diabetic compounds.
Conclusion
Sitagliptin consistently demonstrates favorable effects on glycemic control and pancreatic function across various preclinical animal models. In ZDF rats, it not only improves blood glucose and HbA1c levels but also shows beneficial effects on dyslipidemia and pancreatic fibrosis. In the HFD/STZ model, Sitagliptin effectively lowers blood glucose and preserves pancreatic islet integrity, with enhanced efficacy when combined with metformin.[5] Studies in ob/ob mice highlight its prolonged DPP-4 inhibition and significant impact on glucose tolerance.[6][7] Furthermore, in the prediabetic SHROB model, Sitagliptin demonstrates the ability to reduce hyperglucagonemia and improve insulin secretion in response to a glucose challenge.[8]
While the specific magnitudes of the effects vary, likely due to the different pathophysiological characteristics of each animal strain and variations in experimental protocols, the collective data strongly support the efficacy of Sitagliptin in improving key markers of type 2 diabetes. This comparative guide underscores the importance of utilizing a range of preclinical models to comprehensively evaluate the therapeutic potential of anti-diabetic agents. Future head-to-head studies in different animal models under standardized conditions would be invaluable for a more direct comparison of efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-biological-impacts-of-sitagliptin-on-the-pancreas-of-a-rat-model-of-type-2-diabetes-mellitus-drug-interactions-with-metformin - Ask this paper | Bohrium [bohrium.com]
- 5. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Cetagliptin Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cetagliptin's performance with alternative therapies for Type 2 Diabetes Mellitus (T2DM). It includes supporting experimental data for validating biomarkers of drug response, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound (Sitagliptin)
This compound is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is used for the treatment of T2DM.[1][2][3] The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] By preventing the breakdown of these incretins, this compound enhances their activity, leading to increased insulin (B600854) secretion and suppressed glucagon (B607659) release from the pancreas in a glucose-dependent manner.[1][4] This ultimately results in improved glycemic control.
Biomarkers for this compound Response
Several biomarkers have been identified as potential indicators of a patient's response to this compound treatment. These can be broadly categorized into glycemic control markers, lipid profile markers, and inflammatory markers.
Key Biomarkers:
-
Glycemic Control:
-
Hemoglobin A1c (HbA1c): A long-term marker of average blood glucose levels. Reductions in HbA1c are a primary endpoint in clinical trials for antidiabetic drugs.[5]
-
Fasting Plasma Glucose (FPG): Measures blood glucose levels after an overnight fast and is a key parameter for diagnosing and monitoring diabetes.[5]
-
-
Lipid Profile:
-
Inflammatory Markers:
-
Mechanism-Specific Biomarker:
-
DPP-4 Activity: Direct measurement of the inhibition of the drug's target enzyme can serve as a proximal biomarker of target engagement.
-
Performance Comparison with Alternative Therapies
The following tables summarize the comparative performance of this compound against other common T2DM therapies based on key biomarkers.
Table 1: this compound vs. Metformin (B114582)
| Biomarker | This compound (Sitagliptin) | Metformin | Key Findings |
| HbA1c Reduction | Comparable | Comparable | Both drugs show similar efficacy in reducing HbA1c levels.[6][7][8] |
| Fasting Plasma Glucose (FPG) | Comparable | Comparable | Similar reductions in FPG are observed with both treatments. |
| Body Weight | Generally weight-neutral, with some studies reporting modest weight loss.[6] | Modest weight loss | Both are considered favorable options for overweight or obese patients with T2DM.[6] |
| Insulin Sensitivity (HOMA-IR) | Inferior | Superior | Metformin is more effective at improving insulin sensitivity.[6][7][8] |
| Beta-cell Function (HOMA-β) | Comparable | Comparable | Both drugs show similar effects on improving beta-cell function.[6][7] |
Table 2: this compound vs. Sulfonylureas (e.g., Glipizide)
| Biomarker | This compound (Sitagliptin) | Sulfonylureas | Key Findings |
| HbA1c Reduction | Similar | Similar | Both classes of drugs demonstrate comparable glycemic control.[9][10][11] |
| Fasting Plasma Glucose (FPG) | Similar | Similar | Reductions in FPG are comparable between the two treatments.[9] |
| Body Weight | Decrease | Increase | This compound is associated with weight loss, while sulfonylureas often lead to weight gain.[9][10] |
| Hypoglycemia Incidence | Lower | Higher | This compound has a lower risk of causing hypoglycemia.[9][12] |
Table 3: this compound vs. GLP-1 Receptor Agonists (e.g., Liraglutide, Exenatide)
| Biomarker | This compound (Sitagliptin) | GLP-1 Receptor Agonists | Key Findings |
| HbA1c Reduction | Less effective | More effective | GLP-1 receptor agonists generally lead to greater reductions in HbA1c.[13][14][15][16] |
| Body Weight | Less effective | More effective | GLP-1 receptor agonists are associated with more significant weight loss.[13][14][15][16] |
| Gastrointestinal Side Effects | Lower incidence | Higher incidence | This compound is better tolerated in terms of gastrointestinal side effects like nausea and vomiting.[13][14][15][16] |
Table 4: this compound vs. SGLT2 Inhibitors (e.g., Ipragliflozin)
| Biomarker | This compound (Sitagliptin) | SGLT2 Inhibitors | Key Findings |
| HbA1c Reduction | Similar | Similar | Both drug classes show comparable efficacy in lowering HbA1c over 24 weeks.[17] |
| Body Weight | Less effective | More effective | SGLT2 inhibitors lead to a significantly larger decrease in body mass index.[17][18] |
| Blood Pressure | Less effective | More effective | SGLT2 inhibitors are associated with a greater reduction in blood pressure.[17] |
| Renal Function (eGFR) | Larger decrease | Smaller decrease | Sitagliptin (B1680988) was associated with a larger decrease in estimated glomerular filtration rate in one study.[17] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Hemoglobin A1c (HbA1c) Measurement
-
Principle: Latex-enhanced immunoturbidimetry or high-performance liquid chromatography (HPLC).
-
Method (Immunoturbidimetry):
-
Whole blood samples are collected in EDTA tubes.
-
The sample is mixed with a reagent containing latex particles coated with antibodies specific to the glycated N-terminus of the hemoglobin beta chain.
-
The agglutination of the latex particles, which is proportional to the HbA1c concentration, is measured by the change in turbidity at a specific wavelength.[19]
-
A separate measurement of total hemoglobin is performed, and the result is expressed as a percentage of total hemoglobin.
-
-
Method (HPLC):
TNF-α and CRP Measurement (ELISA)
-
Principle: Sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Method:
-
A microplate pre-coated with a monoclonal antibody specific for the target protein (TNF-α or CRP) is used.
-
Standards and patient serum or plasma samples are added to the wells, and the target protein is captured by the immobilized antibody.
-
After washing, an enzyme-linked polyclonal antibody specific for the target protein is added, forming a "sandwich".
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The intensity of the color, which is proportional to the concentration of the target protein, is measured using a microplate reader.[22][23][24][25][26]
-
C-Reactive Protein (CRP) Measurement (Latex Agglutination)
-
Principle: Latex particles coated with anti-human CRP antibodies agglutinate in the presence of CRP in the patient's serum.
-
Method:
DPP-4 Activity Assay
-
Principle: A fluorometric assay that measures the cleavage of a non-fluorescent DPP-4 substrate to a fluorescent product.
-
Method:
-
Serum or plasma samples are incubated with a non-fluorescent DPP-4 substrate, H-Gly-Pro-AMC.
-
DPP-4 in the sample cleaves the substrate, releasing the fluorescent product, 7-Amino-4-Methyl Coumarin (AMC).
-
The fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
The rate of increase in fluorescence is proportional to the DPP-4 activity in the sample.[1][3][28][29]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Workflow for Biomarker Validation
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atlas-medical.com [atlas-medical.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. CRP test procedure | Arlington Scientific [arlingtonscientific.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of sitagliptin and metformin in patients with type 2 diabetes mellitus: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative effects of sitagliptin and metformin in patients with type 2 diabetes mellitus: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of treatment with sitagliptin or sulfonylurea in patients with type 2 diabetes mellitus and mild renal impairment: a post hoc analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of sitagliptin compared to sulfonylureas for type 2 diabetes mellitus inadequately controlled on metformin: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effectiveness of sitagliptin compared to sulfonylureas for type 2 diabetes mellitus inadequately controlled on metformin: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fmhr.net [fmhr.net]
- 13. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Sitagliptin Versus Ipragliflozin for Type 2 Diabetes in Clinical Practice | Matsuba | Journal of Endocrinology and Metabolism [jofem.org]
- 18. SGLT2 Inhibitors v Sitagliptin (SITA) as Add-on Therapy to Metformin | PDF [slideshare.net]
- 19. agdbio.com [agdbio.com]
- 20. academic.oup.com [academic.oup.com]
- 21. wwwn.cdc.gov [wwwn.cdc.gov]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. cohesionbio.com [cohesionbio.com]
- 25. novamedline.com [novamedline.com]
- 26. mpbio.com [mpbio.com]
- 27. youtube.com [youtube.com]
- 28. Dipeptidyl Peptidase IV DPP4 Activity Assay Protocol Book v6b Ab204722 | PDF | Assay | Fluorescence Spectroscopy [scribd.com]
- 29. abcam.com [abcam.com]
A Side-by-Side Analysis of Cetagliptin and Vildagliptin: A Comparative Guide for Researchers
Introduction
Cetagliptin and Vildagliptin (B1682220) are potent and selective oral antihyperglycemic agents belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. These compounds are utilized in the management of type 2 diabetes mellitus (T2DM), where they improve glycemic control by enhancing the incretin (B1656795) system. This guide provides an objective, data-driven comparison of this compound and Vildagliptin, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles to inform research and drug development professionals.
Mechanism of Action: DPP-4 Inhibition
Both this compound and Vildagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP.[3][4][5] This enhancement of the incretin effect leads to several downstream physiological responses in a glucose-dependent manner:
-
Stimulation of Insulin (B600854) Secretion: Increased active GLP-1 and GIP levels potentiate glucose-dependent insulin synthesis and release from pancreatic β-cells.[1][6][7]
-
Suppression of Glucagon (B607659) Release: Elevated incretin levels suppress the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1][6]
This dual mechanism improves glycemic control with a low intrinsic risk of hypoglycemia, as the effects are contingent on ambient glucose levels.[1][8] Vildagliptin binds covalently to the catalytic site of DPP-4, resulting in prolonged enzyme inhibition.[6]
References
- 1. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics and pharmacokinetic-pharmacodynamic modeling of this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Efficacy of Cetagliptin in Chronic Studies: A Comparative Guide for Researchers
An Objective Comparison of Cetagliptin with Other DPP-4 Inhibitors Supported by Experimental Data
The landscape of oral hypoglycemic agents for the management of type 2 diabetes (T2DM) is continually evolving. Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, have established a significant role in this therapeutic area. This guide provides a comparative analysis of the long-term efficacy of a newer entrant, this compound, against established DPP-4 inhibitors such as Sitagliptin (B1680988), Vildagliptin (B1682220), and Linagliptin (B1675411), with a focus on data from chronic studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these therapeutic agents.
Mechanism of Action: The Incretin (B1656795) Pathway
DPP-4 inhibitors exert their glucose-lowering effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells. The inhibition of DPP-4 leads to increased and prolonged activity of endogenous incretins, thereby improving glycemic control.[1][2]
Figure 1: Simplified signaling pathway of DPP-4 inhibitors.
Long-Term Efficacy: A Comparative Summary
The long-term efficacy of DPP-4 inhibitors is primarily assessed by the change in glycosylated hemoglobin (HbA1c) from baseline over an extended period, typically 24 weeks or longer. The following tables summarize the key efficacy data from long-term clinical studies of this compound and its comparators.
Table 1: Long-Term Glycemic Control in Monotherapy Trials
| Drug | Trial/Study | Duration | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Placebo-Subtracted HbA1c Reduction (%) |
| This compound | Phase 3 Monotherapy[3] | 24 weeks | ~8.0 | -1.07 (100mg), -1.08 (50mg) | -0.72 |
| Sitagliptin | Various Phase 3 | 24-26 weeks | 7.9 - 8.4 | -0.5 to -0.8 | Not explicitly stated in the source |
| Vildagliptin | Real-world (VILDA) | 2 years | 7.8 | -0.8 (at 6 months, sustained) | Not applicable (observational) |
| Linagliptin | Phase 3 Monotherapy | 24 weeks | ~8.0 | -0.69 | -0.69 |
Table 2: Long-Term Glycemic Control in Add-on Therapy Trials (with Metformin)
| Drug | Trial/Study | Duration | Baseline HbA1c (%) | Mean Change in HbA1c from Baseline (%) | Placebo-Subtracted HbA1c Reduction (%) |
| This compound | Phase 3 Add-on to Metformin (B114582) | 24 weeks | ~8.1 | -1.17 (100mg), -1.23 (50mg) | -0.82 (100mg), -0.88 (50mg) |
| Sitagliptin | TECOS | Median 3 years | 7.2 | -0.29 (vs. placebo) | -0.29 |
| Vildagliptin | Add-on to Metformin | 24 weeks | 8.8 | -1.01 | -0.76 |
| Linagliptin | CAROLINA | Median 6.3 years | 7.2 | Non-inferior to glimepiride (B1671586) | Not applicable (active comparator) |
Experimental Protocols: A Methodological Overview
Understanding the design of the key clinical trials is crucial for interpreting their outcomes. Below are summaries of the methodologies for pivotal long-term studies of each DPP-4 inhibitor.
This compound: Phase 3 Clinical Program
The phase 3 trials for this compound were designed to assess its efficacy and safety as both monotherapy and as an add-on to metformin in patients with T2DM.
-
Monotherapy Trial: A 24-week, randomized, double-blind, placebo-controlled study involving 504 patients randomized to receive this compound 50 mg, 100 mg, or placebo once daily. The primary endpoint was the change in HbA1c from baseline at 24 weeks.
-
Add-on to Metformin Trial: A 24-week, randomized, double-blind, placebo-controlled study in 446 patients with T2DM inadequately controlled on metformin. Patients were randomized to receive this compound 50 mg, 100 mg, or placebo in addition to their ongoing metformin therapy. The primary endpoint was the change in HbA1c from baseline at 24 weeks.
Figure 2: Workflow of this compound Phase 3 Trials.
Sitagliptin: The TECOS Study
The Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) was a large-scale, randomized, double-blind, placebo-controlled cardiovascular safety trial.
-
Objective: To assess the long-term cardiovascular safety of adding sitagliptin to usual care in patients with T2DM and established cardiovascular disease.
-
Population: 14,671 patients with T2DM and a history of cardiovascular disease.
-
Intervention: Patients were randomized to receive sitagliptin or placebo in addition to their existing antihyperglycemic therapy.
-
Primary Outcome: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.
-
Duration: Median follow-up of 3.0 years.
Vildagliptin: Real-World and Controlled Studies
Long-term data for Vildagliptin comes from a combination of real-world observational studies and controlled clinical trials.
-
VILDA Study: A 2-year prospective, observational cohort study in France to evaluate the effectiveness, treatment persistence, and tolerability of vildagliptin in a real-world setting.
-
Add-on to Insulin Trial: A 24-month, randomized, controlled study where 73 patients with T2DM on insulin were assigned to receive either add-on vildagliptin or conventional therapy.
Linagliptin: The CARMELINA and CAROLINA Trials
Linagliptin has been extensively studied in two major long-term cardiovascular outcome trials.
-
CARMELINA: A randomized, double-blind, placebo-controlled trial in 6,979 patients with T2DM and high cardiovascular and renal risk. The study evaluated the effect of linagliptin on cardiovascular and kidney outcomes. The primary outcome was a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.
-
CAROLINA: A randomized, double-blind, active-controlled trial comparing the cardiovascular safety of linagliptin with the sulfonylurea glimepiride in 6,033 patients with relatively early T2DM and increased cardiovascular risk. The primary outcome was the same as in CARMELINA.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cetagliptin
Essential guidance for the safe and compliant disposal of cetagliptin, ensuring the protection of both laboratory personnel and the environment. This document provides immediate safety and logistical information, including operational and disposal plans for research professionals.
For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical handling and disposal protocols is paramount. This guide offers a clear, step-by-step process for the responsible disposal of this compound, a widely used compound in diabetes research. By following these procedures, laboratories can maintain a safe working environment and minimize their environmental footprint, fostering a culture of safety and sustainability.
This compound Disposal Protocol for Research Laboratories
This compound, in its pure form or in formulations, is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is crucial to handle and dispose of it as a chemical substance to prevent its release into the environment.
Step 1: Waste Identification and Segregation
-
Pure this compound (API): Unused, expired, or surplus active pharmaceutical ingredient (API) should be collected in a designated, clearly labeled waste container.
-
Contaminated Materials: Items such as personal protective equipment (PPE), spill cleanup materials, and contaminated labware (e.g., weighing boats, pipette tips) should be collected separately.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. Once decontaminated, the empty containers can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[1]
Step 2: Waste Collection and Storage
-
Use leak-proof, chemically resistant containers for waste collection.
-
Clearly label each container with "this compound Waste" and the date of accumulation.
-
Store waste containers in a designated satellite accumulation area, away from incompatible chemicals.
Step 3: Disposal
-
Engage a licensed environmental waste management vendor for the final disposal of this compound waste.
-
The preferred method of disposal is incineration at a permitted facility.[2] This ensures the complete destruction of the active compound.
-
Do not dispose of this compound down the drain or in regular trash. While environmental risk assessments indicate a low risk, this practice is discouraged for all chemical waste to prevent the accumulation of pharmaceuticals in waterways.[3][4][5]
Environmental and Safety Data
The following table summarizes key environmental and safety data for this compound, providing a quick reference for risk assessment in a laboratory setting.
| Parameter | Value | Reference |
| Hazard Classification | Not classified as hazardous | |
| Bioaccumulation Potential | Low (Log Kow < 4) | |
| Environmental Persistence | Potentially persistent | |
| Aquatic Toxicity | Low chronic toxicity | |
| Recommended Disposal Method | Incineration |
Experimental Protocols Cited
The information presented in this guidance is based on standardized experimental protocols for environmental risk assessment and chemical safety evaluation. Key methodologies include:
-
OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): This study is used to assess the persistence of a substance in aquatic environments. Results for sitagliptin (B1680988) indicate it is potentially persistent.
-
OECD 107 (Partition Coefficient (n-octanol/water): Shake Flask Method): This method determines the lipophilicity of a substance, which is an indicator of its potential to bioaccumulate. Sitagliptin has a low log Kow value, suggesting low bioaccumulation potential.
-
OECD 201 (Alga, Growth Inhibition Test): This test evaluates the toxicity of a substance to aquatic primary producers. Sitagliptin exhibits low chronic toxicity to algae.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory setting.
Caption: Decision workflow for this compound waste management.
References
Essential Safety and Logistical Information for Handling Cetagliptin
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Cetagliptin is paramount. This guide provides essential, procedural information for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is known to cause serious eye irritation and may lead to an allergic skin reaction.[1] Furthermore, fine dust particles of this compound can form combustible concentrations in the air.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is crucial to mitigate these risks.
| Personal Protective Equipment (PPE) | Specifications and Use Cases |
| Eye and Face Protection | Wear safety glasses with side shields or goggles.[1][2] If the work environment involves dusty conditions, mists, or aerosols, appropriate goggles are necessary.[1][2] A faceshield or other full-face protection should be used if there is a potential for direct facial contact with the substance.[1][2][3] |
| Skin Protection | A work uniform or laboratory coat is required.[1][4] Chemical-resistant gloves must be worn.[5] |
| Respiratory Protection | Work should be conducted in areas with general and local exhaust ventilation to keep vapor exposure below recommended limits.[1] For situations where concentrations are above recommended limits or are unknown, a NIOSH/MSHA-approved respirator is mandatory.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, minimizes exposure and ensures a safe laboratory environment.
Procedural Guidance
Handling:
-
Avoid breathing in dust.[1]
-
Prevent contact with skin and eyes.[1]
-
It is recommended to use the substance in a chemical fume hood.[5]
-
Take measures to prevent the accumulation of dust and static electricity, as this can create an explosion hazard.[1][2]
First Aid:
-
If on skin: Wash the affected area with plenty of water. If skin irritation or a rash develops, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Move the person to fresh air. If symptoms occur, get medical attention.[1]
Disposal Plan
All this compound waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[2]
-
Collect waste in a suitable, labeled container for disposal.[2]
-
Dispose of the contents and the container at an approved waste disposal facility.[1]
-
Do not dispose of waste in the sewer system.[2]
-
Contaminated packaging should be handled as unused product and taken to an approved waste handling site for recycling or disposal.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
